molecular formula C5H5F2NO2 B8322234 3,3-Difluoro piperidine-2,6-dione

3,3-Difluoro piperidine-2,6-dione

Número de catálogo: B8322234
Peso molecular: 149.10 g/mol
Clave InChI: SYKFYVQJATUXRP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,3-Difluoro piperidine-2,6-dione is a chemical building block of interest in medicinal chemistry and drug discovery research. While specific studies on this exact molecule are limited in public sources, its core structure is highly valuable. The piperidine-2,6-dione moiety is a privileged scaffold in pharmacology, notably forming the core of well-known immunomodulatory drugs . Furthermore, the 3,3-difluoro modification on the piperidine ring is a recognized strategy in lead optimization, as the introduction of fluorine atoms can significantly alter a compound's electronic properties, metabolic stability, and membrane permeability . This combination of features makes 3,3-Difluoro piperidine-2,6-dione a versatile intermediate for constructing more complex molecules. Researchers can utilize this compound in developing targeted protein degraders, such as HEMTACs (Heat shock protein 90-mediated targeting chimeras), which represent a cutting-edge approach in therapeutics . It also serves as a key precursor in synthesizing potent bioactive molecules, including NMDA receptor antagonists for central nervous system disorders and novel agents for oncology applications . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Propiedades

Fórmula molecular

C5H5F2NO2

Peso molecular

149.10 g/mol

Nombre IUPAC

3,3-difluoropiperidine-2,6-dione

InChI

InChI=1S/C5H5F2NO2/c6-5(7)2-1-3(9)8-4(5)10/h1-2H2,(H,8,9,10)

Clave InChI

SYKFYVQJATUXRP-UHFFFAOYSA-N

SMILES canónico

C1CC(C(=O)NC1=O)(F)F

Origen del producto

United States
Foundational & Exploratory

The Emergence of 3,3-Difluoro Piperidine-2,6-dione in Targeted Protein Degradation: A Technical Guide to the Core Mechanism

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of many successful TPD strategies lies the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) by small molecules. The piperidine-2,6-dione (or glutarimide) scaffold, a key pharmacophore in immunomodulatory drugs (IMiDs), has been extensively utilized for this purpose. This technical guide delves into the mechanism of action of a specific, rationally designed derivative: 3,3-difluoro piperidine-2,6-dione. We will explore the foundational principles of its interaction with Cereblon, the hypothesized impact of the gem-difluorination on its activity, and provide detailed experimental protocols for its characterization. This guide is intended to serve as a comprehensive resource for researchers in the field of targeted protein degradation, providing both theoretical understanding and practical guidance.

Introduction to Targeted Protein Degradation and the Role of Cereblon

The cellular machinery for maintaining protein homeostasis, or proteostasis, includes the ubiquitin-proteasome system (UPS). The UPS is a highly regulated process for the degradation of cellular proteins, playing a crucial role in a multitude of cellular functions. Targeted protein degradation is a therapeutic strategy that co-opts the UPS to selectively eliminate disease-causing proteins.

This is often achieved through the use of heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is composed of two distinct ligands connected by a linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the formation of a ternary complex, facilitating the transfer of ubiquitin from the E2-conjugating enzyme to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.

Cereblon (CRBN) is a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^) and has become a prominent target for PROTACs and molecular glues.[1] Small molecules that bind to CRBN can modulate its substrate specificity, leading to the degradation of so-called "neosubstrates." The discovery that immunomodulatory drugs (IMiDs) like thalidomide and its analogs exert their therapeutic effects through this mechanism has spurred the development of a wide range of CRBN-recruiting ligands for TPD.

The Piperidine-2,6-dione Scaffold: A Privileged Motif for Cereblon Recruitment

The piperidine-2,6-dione, or glutarimide, ring is the key structural motif responsible for the binding of IMiDs to Cereblon.[1] This interaction occurs within a hydrophobic pocket on the surface of CRBN, often referred to as the "tri-tryptophan pocket." The glutarimide moiety forms critical hydrogen bonds and van der Waals interactions within this pocket, anchoring the small molecule to the E3 ligase. The other part of the molecule, often a phthalimide or a related aromatic system, is solvent-exposed and can be modified to create a binding site for a neosubstrate (in the case of molecular glues) or attached to a linker and a POI-binding ligand (in the case of PROTACs).

The 3,3-Difluoro Piperidine-2,6-dione Moiety: A Rational Design for Enhanced Performance

While the core piperidine-2,6-dione scaffold is effective, medicinal chemists are constantly seeking to optimize its properties. The introduction of fluorine atoms into drug molecules is a common strategy to modulate their physicochemical and pharmacological properties. The 3,3-difluoro piperidine-2,6-dione is a rationally designed modification aimed at enhancing the performance of this Cereblon ligand.

Hypothesized Impact of Gem-Difluorination

Direct experimental data on the 3,3-difluoro piperidine-2,6-dione as a Cereblon ligand is not extensively available in the public domain. However, based on established principles of fluorine in medicinal chemistry, we can hypothesize several potential advantages:

  • Conformational Rigidity: The gem-difluoro group can impose significant conformational constraints on the piperidine-2,6-dione ring. This pre-organization of the ligand into a bioactive conformation can reduce the entropic penalty upon binding to Cereblon, potentially leading to higher binding affinity.

  • Modulation of pKa: Fluorine is a highly electronegative atom, and its presence can lower the pKa of nearby acidic protons. This could influence the hydrogen bonding network within the Cereblon binding pocket and alter the overall binding kinetics and thermodynamics.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. Introducing a gem-difluoro group can block potential sites of oxidative metabolism, thereby increasing the half-life of the molecule in vivo.

  • Improved Lipophilicity and Cell Permeability: Fluorination can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and reach its intracellular target.

It is important to note that these are hypothesized effects, and their validation requires rigorous experimental investigation.

Mechanism of Action of 3,3-Difluoro Piperidine-2,6-dione in Targeted Protein Degradation

The proposed mechanism of action for a PROTAC incorporating a 3,3-difluoro piperidine-2,6-dione moiety follows the general principles of CRBN-mediated protein degradation.

Diagram: Mechanism of Action of a 3,3-Difluoro Piperidine-2,6-dione-based PROTAC

TPD_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (3,3-difluoro piperidine-2,6-dione) POI Protein of Interest (POI) PROTAC->POI Binds to POI CRBN CRL4-CRBN E3 Ligase PROTAC->CRBN Binds to CRBN Ub Ubiquitin Ternary_Complex POI-PROTAC-CRBN Ternary Complex Ub->Ternary_Complex Recruitment Proteasome 26S Proteasome Peptides Peptides Proteasome->Peptides Degraded Peptides Ternary_Complex->PROTAC Release & Recycle POI_Ub Poly-ubiquitinated POI Ternary_Complex->POI_Ub Ubiquitination POI_Ub->Proteasome Recognition & Degradation

Caption: The catalytic cycle of targeted protein degradation mediated by a PROTAC containing a 3,3-difluoro piperidine-2,6-dione moiety.

Experimental Workflows for Characterization

A thorough characterization of a novel Cereblon ligand and the resulting degraders involves a series of biochemical and cellular assays. The following sections provide detailed, step-by-step methodologies for key experiments.

Cereblon Binding Affinity: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay quantifies the binding affinity of the 3,3-difluoro piperidine-2,6-dione moiety to Cereblon in a competitive binding format.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • Recombinant Proteins: Use purified, tagged (e.g., His-tagged) CRBN/DDB1 complex.

    • Fluorescent Tracer: A known fluorescently labeled Cereblon binder (e.g., a derivative of thalidomide).

    • FRET Donor/Acceptor: Use a terbium (Tb)-conjugated anti-His antibody (donor) and a fluorescently labeled streptavidin (acceptor) if the tracer is biotinylated.

    • Test Compound: Prepare a serial dilution of the 3,3-difluoro piperidine-2,6-dione compound in DMSO, followed by dilution in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the test compound or DMSO control to each well.

    • Add 8 µL of a pre-mixed solution containing the His-CRBN/DDB1 complex and the fluorescent tracer to each well.

    • Incubate at room temperature for 60 minutes.

    • Add 10 µL of a pre-mixed solution containing the Tb-conjugated anti-His antibody and the fluorescently labeled streptavidin to each well.

    • Incubate at room temperature for 60 minutes in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 620 nm (for terbium) and 665 nm (for the acceptor).

    • Calculate the TR-FRET ratio (665 nm / 620 nm).

    • Plot the TR-FRET ratio against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Diagram: TR-FRET Assay Workflow

TR_FRET_Workflow start Start reagent_prep Reagent Preparation (Buffer, Proteins, Tracer, Antibodies, Compound) start->reagent_prep plate_setup Plate Setup (384-well) - Add Compound/Control - Add CRBN/Tracer Mix reagent_prep->plate_setup incubation1 Incubation 1 (60 min, RT) plate_setup->incubation1 add_fret_pair Add FRET Pair (Tb-Ab & Acceptor) incubation1->add_fret_pair incubation2 Incubation 2 (60 min, RT, dark) add_fret_pair->incubation2 read_plate Read Plate (TR-FRET Reader) incubation2->read_plate data_analysis Data Analysis - Calculate TR-FRET Ratio - Plot Dose-Response Curve - Determine IC50/Ki read_plate->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for determining Cereblon binding affinity using a TR-FRET assay.

Ternary Complex Formation: AlphaLISA Assay

This assay is used to detect and quantify the formation of the ternary complex (POI-PROTAC-CRBN).

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Use a buffer optimized for protein-protein interactions (e.g., AlphaLISA buffer).

    • Recombinant Proteins: Use purified, tagged versions of the POI (e.g., GST-tagged) and the CRBN/DDB1 complex (e.g., His-tagged).

    • PROTAC: Prepare a serial dilution of the PROTAC containing the 3,3-difluoro piperidine-2,6-dione moiety.

    • AlphaLISA Beads: Use anti-GST donor beads and anti-His acceptor beads.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the PROTAC or DMSO control to each well.

    • Add 4 µL of a solution containing the GST-POI.

    • Add 4 µL of a solution containing the His-CRBN/DDB1 complex.

    • Incubate at room temperature for 60 minutes to allow for ternary complex formation.

    • Add 10 µL of a pre-mixed solution of anti-GST donor beads and anti-His acceptor beads.

    • Incubate at room temperature for 60 minutes in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-compatible plate reader.

    • Plot the AlphaLISA signal against the log of the PROTAC concentration. A characteristic "hook effect" is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes. The peak of the curve represents the optimal concentration for ternary complex formation.

Diagram: AlphaLISA Assay Workflow

AlphaLISA_Workflow start Start reagent_prep Reagent Preparation (Buffer, Tagged Proteins, PROTAC, AlphaLISA Beads) start->reagent_prep plate_setup Plate Setup (384-well) - Add PROTAC/Control - Add GST-POI - Add His-CRBN reagent_prep->plate_setup incubation1 Ternary Complex Formation (60 min, RT) plate_setup->incubation1 add_beads Add AlphaLISA Beads (Anti-GST Donor & Anti-His Acceptor) incubation1->add_beads incubation2 Incubation (60 min, RT, dark) add_beads->incubation2 read_plate Read Plate (AlphaScreen Reader) incubation2->read_plate data_analysis Data Analysis - Plot Dose-Response Curve - Observe 'Hook Effect' read_plate->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for assessing ternary complex formation using an AlphaLISA assay.

Cellular Protein Degradation: Western Blot Analysis

This is the definitive cellular assay to confirm that the PROTAC induces the degradation of the target protein.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip and re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of protein remaining against the log of the PROTAC concentration and fit the data to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).

Data Presentation and Interpretation

Quantitative data from the characterization of 3,3-difluoro piperidine-2,6-dione-based degraders should be summarized in a clear and concise format.

Table 1: Representative Data for a Hypothetical 3,3-Difluoro Piperidine-2,6-dione-based PROTAC

ParameterValueAssay
CRBN Binding (Ki) e.g., 50 nMTR-FRET
Ternary Complex Formation (EC50) e.g., 100 nMAlphaLISA
Cellular Degradation (DC50) e.g., 25 nMWestern Blot
Maximum Degradation (Dmax) e.g., >90%Western Blot

Note: The values presented are for illustrative purposes and do not represent actual experimental data for a 3,3-difluoro piperidine-2,6-dione-based PROTAC, as such data is not widely available in the public domain.

Conclusion and Future Directions

The 3,3-difluoro piperidine-2,6-dione moiety represents a promising modification of a well-established Cereblon ligand for applications in targeted protein degradation. While direct experimental evidence is still emerging, the hypothesized benefits of gem-difluorination—including conformational pre-organization, altered electronics, and enhanced metabolic stability—provide a strong rationale for its exploration. The experimental protocols detailed in this guide offer a robust framework for the comprehensive characterization of degraders incorporating this novel scaffold.

Future work should focus on the synthesis and rigorous evaluation of 3,3-difluoro piperidine-2,6-dione-based PROTACs and molecular glues. Structural studies, such as X-ray crystallography or cryo-EM, of these ligands in complex with Cereblon and neosubstrates will be crucial to definitively elucidate the impact of the difluorination on the molecular interactions and the conformation of the ternary complex. Such studies will undoubtedly provide invaluable insights for the rational design of the next generation of highly potent and selective protein degraders.

References

  • Fischer, E. S., Böhm, K., Lydeard, J. R., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53. [Link]

  • Lu, J., Qian, Y., Altieri, M., et al. (2015). Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4. Chemistry & Biology, 22(6), 755-763. [Link]

  • Winter, G. E., Buckley, D. L., Paulk, J., et al. (2015). DRUG DEVELOPMENT. Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. [Link]

  • Bondeson, D. P., Mares, A., Smith, I. E., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611-617. [Link]

  • O'Hagan, D. (2000). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 29(1), 80-87. [Link]

  • Zoller, T., & Hammann, S. (2020). The role of fluorine in medicinal chemistry. CHIMIA International Journal for Chemistry, 74(11), 868-874. [Link]

  • BPS Bioscience. (n.d.). Cereblon Binding Assay Kit. [Link]

  • Chamberlain, P. P., Lopez-Girona, A., & Miller, K. (2014). Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for differential substrate recruitment. Nature Structural & Molecular Biology, 21(9), 803-809. [Link]

Sources

structural properties and stability of 3,3-difluoropiperidine-2,6-dione derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Properties and Stability of 3,3-Difluoropiperidine-2,6-dione Derivatives

Abstract: The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical analysis of 3,3-difluoropiperidine-2,6-dione derivatives, a class of compounds of increasing interest, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). We delve into the profound impact of gem-difluorination at the C3 position on the molecule's structural properties, conformational preferences, and overall stability. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental observations and the rationale for the design of these promising therapeutic agents.

The Strategic Imperative for Fluorination in the Glutarimide Scaffold

The piperidine-2,6-dione, or glutarimide, ring is a privileged scaffold in medicinal chemistry, most famously embodied by thalidomide and its immunomodulatory drug (IMiD®) analogues. These molecules function by binding to the E3 ubiquitin ligase Cereblon (CRBN), a discovery that has catalyzed the development of PROTACs, which leverage this interaction to induce the degradation of specific disease-causing proteins.[1]

However, the traditional glutarimide core suffers from inherent liabilities, notably a susceptibility to hydrolysis.[2] The amide bonds within the glutarimide ring can be cleaved, particularly at physiological or slightly basic pH, leading to ring-opening and inactivation of the molecule.[2][3] This instability can significantly impact the compound's shelf-life, pharmacokinetic profile, and cellular efficacy.

The introduction of fluorine into drug candidates is a well-established strategy to enhance their pharmacokinetic and physicochemical properties.[4] The high energy of the carbon-fluorine (C-F) bond often increases metabolic stability by blocking potential sites of oxidation.[4] Furthermore, the strong electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups and influence molecular conformation.[4][5] In the context of the piperidine-2,6-dione scaffold, the introduction of a gem-difluoro group at the 3-position (adjacent to the nitrogen and one of the carbonyls) is a deliberate design choice aimed at mitigating instability and conferring unique structural properties.

Structural Properties and Conformational Dynamics

The introduction of two fluorine atoms at the C3 position dramatically influences the stereoelectronic properties and conformational landscape of the piperidine-2,6-dione ring.

The Impact of Gem-Difluorination on Ring Conformation

The conformational behavior of fluorinated piperidines is governed by a complex interplay of steric and electronic factors, including hyperconjugation and charge-dipole interactions.[6][7][8] In many fluorinated piperidine derivatives, there is a notable preference for the fluorine atoms to occupy an axial position, which can be counterintuitive from a purely steric perspective.[4][9]

This "axial-F preference" is often attributed to stabilizing delocalization forces such as hyperconjugation, where electron density from an anti-periplanar C-H or C-C bond is donated into the low-lying σ* orbital of the C-F bond.[8][10] Additionally, electrostatic charge-dipole interactions can play a significant role in stabilizing specific conformers.[8] The polarity of the solvent also has a major impact, with more polar solvents often increasing the stability of the more polar axial conformer.[4][7]

For 3,3-difluoropiperidine-2,6-dione, the piperidine ring is expected to adopt a chair-like conformation. The gem-difluoro group at C3 will influence the puckering of the ring and the relative orientation of substituents. Computational modeling and NMR spectroscopy are critical tools for elucidating the preferred conformation.

Caption: 2D structure of the 3,3-difluoropiperidine-2,6-dione core.

Experimental and Computational Characterization

A thorough structural elucidation of these derivatives relies on a combination of experimental techniques and computational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the chemical structure and providing insights into the solution-state conformation.[11] The coupling constants between protons and fluorine atoms (J-coupling) are particularly informative for determining dihedral angles and thus the preferred ring conformation.[8]

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive, solid-state structural information, including precise bond lengths, bond angles, and the packing of molecules in the crystal lattice.[12][13] This data is invaluable for validating computational models and understanding intermolecular interactions. While a specific crystal structure for the parent 3,3-difluoropiperidine-2,6-dione is not readily available in the public domain, analysis of related fluorinated piperidines provides a strong basis for predicting its structure.[14][15]

Table 1: Predicted and Representative Bond Parameters

Parameter Typical Value (Non-fluorinated) Expected Influence of Difluorination
C-C Bond Length ~1.54 Å Shortening of C2-C3 and C3-C4 bonds
C-N Bond Length ~1.47 Å Minimal change expected
C=O Bond Length ~1.23 Å Minimal change expected
C-F Bond Length N/A ~1.35 Å

| ∠(F-C3-F) | N/A | ~109.5° (tetrahedral) |

Note: These are generalized values. Actual parameters would require specific experimental or high-level computational data.

Stability Profile: A Key Advantage

The primary motivation for introducing the gem-difluoro group is to enhance the chemical and metabolic stability of the glutarimide scaffold.

Hydrolytic Stability

The glutarimide ring in compounds like thalidomide is prone to non-enzymatic hydrolysis, with the rate increasing with pH.[2] The main pathway involves the cleavage of the phthalimido ring, but the glutarimide ring itself is also susceptible.[2][3] The electron-withdrawing nature of the two fluorine atoms at the C3 position is hypothesized to stabilize the adjacent amide bonds against nucleophilic attack by water. By reducing the electron density at the carbonyl carbons, the gem-difluoro group makes them less electrophilic and thus less reactive towards hydrolysis.

Recent studies on alternative CRBN binders, such as phenyl glutarimides, have shown that replacing the electron-withdrawing phthalimide moiety can significantly increase hydrolytic stability.[2][16][17] The introduction of the 3,3-difluoro group is expected to have a similar, if not more pronounced, stabilizing effect directly on the glutarimide ring itself.

Hydrolysis_Pathway Start 3,3-Difluoropiperidine-2,6-dione (Stable) Attack Nucleophilic Attack (H₂O) Start->Attack Reduced Susceptibility Intermediate Tetrahedral Intermediate Attack->Intermediate Product Ring-Opened Product (Hydrolyzed) Intermediate->Product Fluorine_Effect Electronic Shielding by -CF₂ Group Fluorine_Effect->Start

Caption: Proposed effect of C3-difluorination on hydrolytic stability.

Metabolic Stability

The C-F bond is exceptionally strong and not readily cleaved by metabolic enzymes. Furthermore, the presence of fluorine atoms can shield adjacent C-H bonds from enzymatic oxidation by cytochrome P450 enzymes.[4] In a macrocyclic model system, gem-difluorination was shown to completely protect against a dealkylation metabolic pathway.[18] For 3,3-difluoropiperidine-2,6-dione derivatives, the C3 position is effectively blocked from metabolic attack, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life compared to non-fluorinated analogues.

Protocol: Assessment of Hydrolytic Stability

This protocol provides a self-validating system to compare the stability of a 3,3-difluoropiperidine-2,6-dione derivative against a non-fluorinated analogue.

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of the test compound and a non-fluorinated control (e.g., pomalidomide) in DMSO.

  • Incubation:

    • Prepare incubation solutions at three different pH values: 5.0 (acetate buffer), 7.4 (phosphate-buffered saline), and 9.0 (borate buffer).

    • Spike the test compound and control into each buffer solution to a final concentration of 10 µM.

    • Incubate the solutions at 37°C.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each incubation mixture.

    • Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis by LC-MS/MS:

    • Analyze the samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the resulting line will be the degradation rate constant (k).

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

    • Compare the half-lives of the fluorinated and non-fluorinated compounds at each pH to quantify the improvement in stability.

Synthetic Strategies

The synthesis of 3,3-difluoropiperidine-2,6-dione derivatives requires specialized methods for the introduction of the gem-difluoro moiety. While numerous methods exist for synthesizing piperidine-2,6-diones[1][19] and fluorinated piperidines,[20][21] a convergent strategy is often most effective.

Retrosynthetic Analysis

A plausible retrosynthetic approach involves the cyclization of a difluorinated glutaric acid derivative or the direct fluorination of a pre-formed piperidine-2,6-dione precursor. A common strategy for synthesizing substituted piperidines involves the 1,4-addition of a difluoroacetate reagent to an appropriate Michael acceptor.[20]

Retrosynthesis Target 3,3-Difluoropiperidine-2,6-dione Derivative Intermediate1 Difluorinated Glutaric Acid or Ester Derivative Target->Intermediate1 Amide Formation (Cyclization) Intermediate2 Difluorinated Cyano Ester Intermediate1->Intermediate2 Hydrolysis Precursor1 Acrylonitrile Derivative Intermediate2->Precursor1 1,4-Addition Precursor2 Ethyl Bromodifluoroacetate Intermediate2->Precursor2 1,4-Addition

Caption: A plausible retrosynthetic pathway for the target scaffold.

Protocol: A Generalized Synthesis

This protocol outlines a multi-step synthesis adapted from methodologies for related compounds.[20]

  • Step 1: 1,4-Addition:

    • To a stirred suspension of activated copper powder in anhydrous DMSO, add an appropriately substituted acrylonitrile derivative.

    • Slowly add ethyl bromodifluoroacetate to the mixture.

    • Heat the reaction mixture (e.g., to 50-70°C) and monitor by TLC or LC-MS until the starting material is consumed.

    • Work up the reaction by pouring it into water and extracting with an organic solvent (e.g., ethyl acetate). Purify the resulting difluorinated cyano ester by column chromatography.

  • Step 2: Reduction of the Nitrile:

    • Dissolve the purified cyano ester from Step 1 in an anhydrous solvent like THF.

    • Cool the solution to 0°C and slowly add a reducing agent such as borane-dimethyl sulfide complex (BMS).

    • Allow the reaction to warm to room temperature and stir until the reduction is complete.

    • Carefully quench the reaction with methanol, followed by acidic workup (e.g., with HCl) to hydrolyze the borane complexes.

  • Step 3: Lactamization (Cyclization):

    • The crude amino ester from Step 2 can often be cyclized by heating in a suitable high-boiling solvent (e.g., toluene or xylene), sometimes with a catalytic amount of acid or base to promote the intramolecular amide bond formation.

    • The resulting 4-substituted-3,3-difluoropiperidin-2-one (a lactam) is then isolated and purified.

  • Step 4: Oxidation to the Dione:

    • Oxidation of the C6 methylene group of the lactam to a carbonyl is the final key step. This can be achieved using various oxidizing agents, such as RuO₄ (generated in situ from RuCl₃ and an oxidant like NaIO₄).

    • Careful control of reaction conditions is crucial to avoid over-oxidation or side reactions.

    • After completion, the reaction is quenched, and the final 3,3-difluoropiperidine-2,6-dione derivative is purified, typically by recrystallization or column chromatography.

Applications in Drug Development

The enhanced stability and unique conformational properties of 3,3-difluoropiperidine-2,6-dione derivatives make them highly attractive for applications in drug discovery, particularly in the field of targeted protein degradation.

Superior Ligands for Cereblon (CRBN)

As CRBN-binding moieties in PROTACs, these fluorinated derivatives offer several potential advantages over their non-fluorinated counterparts:

  • Improved Stability: As discussed, their enhanced resistance to hydrolysis can lead to more robust and reliable PROTACs with better in vivo performance.[2][17]

  • Favorable Physicochemical Properties: Fluorination can modulate lipophilicity and polarity, potentially improving cell permeability and overall drug-like properties.[4]

  • Conformational Rigidity: The gem-difluoro group can rigidify the ring structure, which may reduce the entropic penalty upon binding to CRBN and lead to higher binding affinity.[18][22]

The development of phenyl glutarimides and other non-phthalimido CRBN binders has already demonstrated that modifications to the core scaffold can yield binders with improved properties and high ligand efficiency.[2][17] The 3,3-difluoro substitution represents a logical and promising next step in this evolution.

Conclusion

The 3,3-difluoropiperidine-2,6-dione scaffold is a thoughtfully engineered molecular entity that addresses the known stability limitations of the traditional glutarimide ring system. The introduction of the gem-difluoro group at the C3 position confers significant hydrolytic and metabolic stability through potent electronic effects. Furthermore, this substitution imposes distinct conformational preferences on the piperidine ring, which can be harnessed to optimize binding to target proteins like Cereblon. As the field of targeted protein degradation continues to advance, the superior physicochemical and stability profiles of these derivatives position them as highly valuable building blocks for the next generation of PROTACs and other advanced therapeutics. Further experimental and computational studies will undoubtedly continue to unlock the full potential of this promising chemical scaffold.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(31), 12833-12838. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. [Link]

  • Nairoukh, Z., et al. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

  • Garrido-Castro, A. F., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry. [Link]

  • Fisher, L., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]

  • Fisher, L., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. RSC Publishing. [Link]

  • Nairoukh, Z., et al. (2020). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]

  • Fisher, L., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva Portal. [Link]

  • Shkanov, D., et al. (2022). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link]

  • Steinebach, C., et al. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv. [Link]

  • Robins, M. J., et al. (2009). Synthesis and Biological Evaluation of 3,3-difluoropyridine-2,4(1H,3H)-dione and 3-deaza-3-fluorouracil Base and Nucleoside Derivatives. Journal of Medicinal Chemistry. [Link]

  • Adams, D. N., et al. (2025). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. ACS Medicinal Chemistry Letters. [Link]

  • Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry. [Link]

  • Mykhailiuk, P. K. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry. [Link]

  • Mykhailiuk, P. K. (2020). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]

  • Verniest, G., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry. [Link]

  • Wang, D., et al. (2024). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal. [Link]

  • Nairoukh, Z., et al. (2020). The conformational preferences of 3-fluoropiperidine (1) and... ResearchGate. [Link]

  • Alkhathami, F., et al. (2026). Single crystal X-ray diffraction structures for both trans-3e and... ResearchGate. [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus. Preprints.org. [Link]

  • ResearchGate. (n.d.). Biologically important of piperidinedione derivatives. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. Semantic Scholar. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]

  • Potapov, A. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Indian Journal of Chemistry. (n.d.). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry. [Link]

  • MDPI. (2021). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. MDPI. [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy. [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectra of 1-[3-(trimethoxysilyl)propyl]piperidine-2,6-dione... ResearchGate. [Link]

  • NCBI. (n.d.). Single-crystal X-ray diffraction dataset for 3,5-difluoro-2,6-bis(4-iodophenoxy). PMC. [Link]

  • MDPI. (2022). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. MDPI. [Link]

  • Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • MDPI. (n.d.). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. MDPI. [Link]

  • Moodle@Units. (2001). X-ray Diffraction III: Pharmaceutical Applications. Moodle@Units. [Link]

  • European Patent Office. (2018). NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF. EP 3623366 A1. [Link]

  • Google Patents. (2002). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.

Sources

The Strategic Advantage of Fluorine: An In-Depth Technical Guide to the In Vivo Pharmacokinetics of Fluorinated Piperidine-2,6-dione Analogs

Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel therapeutics. It provides a comprehensive overview of the in vivo pharmacokinetics of fluorinated piperidine-2,6-dione analogs, a chemical scaffold of significant interest in modern medicinal chemistry. By integrating established principles with field-proven insights, this document will elucidate the causal relationships behind experimental choices and provide actionable protocols for the successful preclinical development of this promising class of molecules.

The Rationale for Fluorination in Piperidine-2,6-dione Analogs

The piperidine-2,6-dione moiety is a privileged scaffold, forming the core of numerous bioactive molecules, including the notable class of Cereblon E3 ligase modulators (CELMoDs) such as thalidomide and its analogs (e.g., lenalidomide, pomalidomide, and iberdomide)[1][2][3][4]. These molecules have demonstrated significant therapeutic potential in oncology and immunology[5][6]. The strategic incorporation of fluorine into these and other drug candidates is a powerful tool for optimizing their pharmacokinetic profiles[7][8][9].

The unique physicochemical properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties[1][10][11][12]. Judicious fluorination can lead to:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes[1][10]. This can block metabolic "hot spots," reduce clearance, and increase the drug's half-life and overall exposure[10].

  • Improved Membrane Permeability: Fluorination can alter the electronic properties and lipophilicity of a molecule, which can, in turn, enhance its ability to cross biological membranes, a critical factor for oral absorption and distribution to target tissues[13][8].

  • Modulation of Physicochemical Properties: The introduction of fluorine can lower the pKa of nearby basic functional groups, which can influence a compound's solubility, absorption, and off-target interactions[12].

  • Increased Binding Affinity: In some cases, fluorine can participate in favorable interactions with the target protein, leading to enhanced potency[7][8].

The decision to incorporate fluorine into a piperidine-2,6-dione analog is therefore a rational design strategy aimed at improving its drug-like properties and in vivo performance.

In Vivo Pharmacokinetic Evaluation: A Step-by-Step Methodology

A well-designed in vivo pharmacokinetic study is essential for understanding the ADME profile of a novel fluorinated piperidine-2,6-dione analog. The following protocol provides a robust framework for conducting such a study in a rodent model.

Experimental Protocol: Single-Dose Oral Pharmacokinetic Study in Mice

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a fluorinated piperidine-2,6-dione analog following a single oral dose in mice.

Materials:

  • Test compound: Fluorinated piperidine-2,6-dione analog

  • Vehicle: An appropriate vehicle for oral administration (e.g., 0.5% methylcellulose in water, NMP/PEG200)[13]

  • Animals: Male or female Crl:CD1(ICR) or similar mouse strain, 8-10 weeks old[14]

  • Dosing equipment: Oral gavage needles

  • Blood collection supplies: K2EDTA-coated microcentrifuge tubes, syringes or capillary tubes

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: House the mice in a controlled environment for at least five days prior to the study to allow for acclimation[14].

  • Dose Preparation: Prepare a homogenous suspension or solution of the test compound in the chosen vehicle at the desired concentration.

  • Dosing: Administer a single oral dose of the test compound to the mice via gavage. The dose volume should be appropriate for the size of the animal (e.g., 5 mL/kg)[14].

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) from a consistent site (e.g., saphenous vein, tail vein, or terminal cardiac puncture) at predetermined time points. A typical sampling schedule would be: pre-dose (0 h), and at 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose[3][14].

  • Sample Processing: Immediately transfer the blood samples into K2EDTA-coated tubes and place them on ice. Centrifuge the samples to separate the plasma.

  • Sample Storage: Transfer the resulting plasma into clearly labeled polypropylene tubes and store them at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use appropriate software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t1/2)

    • Clearance (CL/F)

    • Volume of distribution (Vd/F)

The Impact of Fluorination on ADME Properties: A Quantitative Comparison

The following table summarizes the pharmacokinetic parameters of a non-fluorinated parent compound and its fluorinated analog from a study on MK2 inhibitors, which share some structural similarities with the compounds of interest and serve as a relevant example of the effects of fluorination.

ParameterNon-Fluorinated AnalogFluorinated AnalogFold ImprovementReference
Oral Bioavailability (rat) 5%45%9-fold[13]
In Vivo Clearance (rat) 100 mL/min/kg11 mL/min/kg9.1-fold (reduction)[13]
Oral Exposure (AUC) 121 nM·h3486 nM·h28.8-fold[13]

Key Insights from the Data:

As demonstrated in the table, the strategic incorporation of a single fluorine atom resulted in a dramatic improvement in the overall pharmacokinetic profile of the molecule. The nearly 30-fold increase in oral exposure is a direct consequence of the combined benefits of reduced clearance (due to enhanced metabolic stability) and increased oral bioavailability. This highlights the transformative potential of fluorination in drug design.

Metabolism of Fluorinated Piperidine-2,6-dione Analogs

Understanding the metabolic fate of a drug candidate is crucial for predicting its efficacy and safety. The introduction of fluorine can significantly alter the metabolic pathways of piperidine-2,6-dione analogs.

Blocking Metabolic Oxidation

A primary strategy in fluorination is to replace a hydrogen atom at a site known or predicted to be susceptible to oxidative metabolism by CYP enzymes[1][10]. The high strength of the C-F bond makes it resistant to cleavage by these enzymes, thereby blocking this metabolic route[15]. For example, studies on other drug classes have shown that fluorination can lead to a significant increase in metabolic stability. 4'-fluorocelecoxib and 9-fluororisperidone were found to be 4 and 16 times more metabolically stable, respectively, than their non-fluorinated parent compounds[10].

Potential Metabolic Pathways

While fluorination can block metabolism at a specific site, the rest of the molecule remains susceptible to biotransformation. For fluorinated piperidine-2,6-dione analogs, potential metabolic pathways include:

  • Hydroxylation of the piperidine ring: CYP enzymes can still hydroxylate other positions on the piperidine ring that are not blocked by fluorine.

  • Reduction of the dione carbonyls: The carbonyl groups of the dione can be reduced by carbonyl reductases.

  • Ring contraction: In some cases, the piperidine ring itself can undergo metabolic transformation. A novel P450-catalyzed ring contraction of a 2,2,6,6-tetramethyl-piperidine moiety to a 2,2-dimethyl pyrrolidine has been reported, suggesting that the piperidine core is not always inert[2][11].

  • Metabolism at the fluorine-substituted carbon: In some instances, metabolism can still occur at the carbon bearing the fluorine atom, leading to the loss of fluorine and the formation of an aldehyde[10].

The following diagram illustrates the potential metabolic fates of a fluorinated piperidine-2,6-dione analog.

G cluster_0 Parent Compound cluster_1 Metabolic Pathways cluster_2 Metabolites Parent Fluorinated Piperidine-2,6-dione Hydroxylation Hydroxylation of Piperidine Ring Parent->Hydroxylation CYP450 Reduction Reduction of Dione Carbonyls Parent->Reduction Carbonyl Reductases Ring_Contraction Ring Contraction Parent->Ring_Contraction CYP450 Defluorination Metabolism at C-F Bond (Defluorination) Parent->Defluorination CYP450 Metabolite_1 Hydroxylated Metabolite Hydroxylation->Metabolite_1 Metabolite_2 Reduced Metabolite Reduction->Metabolite_2 Metabolite_3 Pyrrolidine Metabolite Ring_Contraction->Metabolite_3 Metabolite_4 Aldehyde Metabolite Defluorination->Metabolite_4

Potential Metabolic Pathways

Case Study: Iberdomide (CC-220) - A Clinically Investigated CELMoD

Iberdomide is a potent oral CELMoD that, while not a simple fluorinated piperidine-2,6-dione, shares the core glutarimide (piperidine-2,6-dione) moiety and is an excellent case study for the clinical pharmacokinetics of this class of compounds[6][15][16][17].

Pharmacokinetic Profile of Iberdomide:

  • Absorption: Iberdomide is rapidly absorbed after oral administration, with a median Tmax of 2 to 4 hours.

  • Distribution: The volume of distribution is not extensively detailed in the provided information.

  • Metabolism: Iberdomide is extensively metabolized, primarily by CYP3A4/5[17]. Co-administration with a strong CYP3A inhibitor (itraconazole) increased iberdomide AUC by approximately 2.4-fold, while a strong CYP3A inducer (rifampin) reduced its AUC by about 82%[17].

  • Excretion: The terminal half-life of iberdomide is approximately 9-13 hours after a single dose[16].

The significant impact of CYP3A modulators on iberdomide exposure underscores the importance of understanding the metabolic pathways of new chemical entities and their potential for drug-drug interactions.

Bioanalytical Methodology: Quantification of Fluorinated Piperidine-2,6-dione Analogs in Plasma

Accurate quantification of the test compound in biological matrices is the cornerstone of any pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Protocol: Plasma Sample Preparation and LC-MS/MS Analysis

Objective: To extract a fluorinated piperidine-2,6-dione analog from plasma and quantify its concentration using LC-MS/MS.

Materials:

  • Plasma samples containing the test compound

  • Internal standard (a stable isotope-labeled version of the analyte is ideal)

  • Acetonitrile (ACN)

  • Formic acid

  • Water (HPLC grade)

  • Microcentrifuge tubes

  • Autosampler vials

  • LC-MS/MS system

Procedure:

  • Protein Precipitation:

    • To a microcentrifuge tube containing 50 µL of plasma, add 150 µL of ACN containing the internal standard.

    • Vortex the mixture for 1 minute to precipitate the plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean autosampler vial.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the supernatant onto the LC-MS/MS system.

    • Separate the analyte from other components using a suitable C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and ACN with 0.1% formic acid).

    • Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the compound's properties.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the workflow for bioanalysis.

G Plasma_Sample Plasma Sample (50 µL) Add_IS_ACN Add Internal Standard in Acetonitrile (150 µL) Plasma_Sample->Add_IS_ACN Vortex Vortex to Precipitate Proteins Add_IS_ACN->Vortex Centrifuge Centrifuge to Pellet Proteins Vortex->Centrifuge Transfer_Supernatant Transfer Supernatant to Vial Centrifuge->Transfer_Supernatant LC_MS_MS LC-MS/MS Analysis Transfer_Supernatant->LC_MS_MS Data_Analysis Data Analysis and Concentration Determination LC_MS_MS->Data_Analysis

Bioanalytical Workflow

Conclusion

The strategic incorporation of fluorine into piperidine-2,6-dione analogs represents a highly effective approach to enhancing their pharmacokinetic properties and overall therapeutic potential. By understanding the fundamental principles of how fluorination impacts ADME, and by employing robust in vivo and bioanalytical methodologies, drug development professionals can rationally design and efficiently advance this promising class of molecules towards clinical success. This guide has provided a comprehensive framework for these endeavors, from the initial rationale for fluorination to the detailed protocols for in vivo evaluation and bioanalysis. The continued exploration of fluorinated piperidine-2,6-dione analogs holds great promise for the development of novel therapies for a range of diseases.

References

  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (URL: [Link])

  • FINAL REPORT Oral (Gavage) Acute Pharmacokinetic Study of PFH Ammonium Salt (Ammonium salt of Perflourinated Hexanoic Acid) in - Daikin Chemicals. (URL: [Link])

  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed. (URL: [Link])

  • A novel P450-catalyzed transformation of the 2,2,6,6-tetramethyl piperidine moiety to a 2,2-dimethyl pyrrolidine in human liver microsomes: characterization by high resolution quadrupole-time-of-flight mass spectrometry and 1H-NMR - PubMed. (URL: [Link])

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (URL: [Link])

  • Effects of Fluorine Substitution on Substrate Conversion by Cytochromes P450 17A1 and 21A2 - RSC Publishing. (URL: [Link])

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed. (URL: [Link])

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing). (URL: [Link])

  • First-in-Human, Single- and Multiple-Ascending-Dose Studies in Healthy Subjects to Assess Pharmacokinetics, Pharmacodynamics, and Safety/Tolerability of Iberdomide, a Novel Cereblon E3 Ligase Modulator - PubMed. (URL: [Link])

  • Discovery of a Fluorinated Enigmol Analog with Enhanced in Vivo Pharmacokinetic and Anti-Tumor Properties - PMC. (URL: [Link])

  • Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study - PMC. (URL: [Link])

  • Evaluation of iberdomide and cytochrome p450 drug-drug interaction potential in vitro and in a phase 1 study in healthy subjects - ResearchGate. (URL: [Link])

  • A Phase 1, Multicenter, Open-Label Study to Evaluate the Pharmacokinetics of Iberdomide in Subjects with Mild, Moderate - Semantic Scholar. (URL: [Link])

  • Preclinical Evaluation of a Novel Series of Polyfluorinated Thalidomide Analogs in Drug-Resistant Multiple Myeloma - MDPI. (URL: [Link])

  • 204026Orig1s000 | FDA. (URL: [Link])

  • Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC. (URL: [Link])

  • Iberdomide | International Myeloma Foundation. (URL: [Link])

  • Fluorine in drug discovery: Role, design and case studies - ResearchGate. (URL: [Link])

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: [Link])

Sources

The 3,3-Difluoropiperidine-2,6-dione Scaffold: Molecular Weight, Physicochemical Properties, and Application in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), the rational design of E3 ligase binders is critical for the development of highly potent PROTACs (Proteolysis Targeting Chimeras) and molecular glues. The piperidine-2,6-dione (glutarimide) ring serves as the foundational pharmacophore for engaging the cereblon (CRBN) E3 ligase[1]. However, classical glutarimides often suffer from metabolic liabilities and suboptimal physicochemical properties.

As an Application Scientist in degrader design, I have observed that the strategic introduction of a gem-difluoro group to form 3,3-difluoropiperidine-2,6-dione fundamentally alters the molecule's electronic landscape. This whitepaper provides an in-depth technical analysis of the molecular weight, physicochemical properties, and mechanistic advantages of the 3,3-difluoropiperidine-2,6-dione scaffold, supported by self-validating experimental protocols for its synthesis and evaluation.

Molecular Identity & Structural Parameters

The base structure of 3,3-difluoropiperidine-2,6-dione (often referred to as 3,3-difluoroglutarimide) features a six-membered imide ring with two fluorine atoms substituted at the C3 position, directly adjacent to one of the carbonyl groups. This scaffold serves as a versatile building block, frequently functionalized at the C5 position to create linker-attachment vectors for PROTACs[2].

Table 1: Structural and Molecular Parameters of Core Derivatives
Compound NameCAS NumberMolecular FormulaExact Molecular WeightKey Application
3,3-Difluoropiperidine-2,6-dione N/A (Base Scaffold)C5H5F2NO2149.10 g/mol Core CRBN-binding pharmacophore.
5-Amino-3,3-difluoropiperidine-2,6-dione 2151858-58-9C5H6F2N2O2164.11 g/mol Linker attachment via amide bond formation[3][4].
5-Bromo-3,3-difluoropiperidine-2,6-dione 2767589-86-4C5H4BrF2NO2227.99 g/mol Cross-coupling precursor (e.g., Suzuki, Buchwald)[5][6].

Physicochemical Properties: The Causality of Gem-Difluorination

The transition from a standard glutarimide to a 3,3-difluorinated analog is not merely a structural tweak; it is a calculated modulation of the molecule's physicochemical profile. The causality behind these property shifts is rooted in the unique stereoelectronic nature of fluorine.

Imide pKa Modulation and Hydrogen Bonding

The Mechanism: The gem-difluoro group exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bond framework. This effect withdraws electron density from the adjacent C2 carbonyl and the N1 imide nitrogen. The Consequence: The N-H bond becomes highly polarized, lowering the pKa of the imide proton by approximately 1.5 to 2.0 units compared to unsubstituted glutarimide (pKa ~11.2). A more acidic N-H acts as a significantly stronger hydrogen-bond donor. When the molecule inserts into the tri-tryptophan pocket of CRBN, this enhanced donor capacity strengthens the critical hydrogen bonds with the backbone carbonyls of His378 and Trp380, directly translating to improved target residence time and binding affinity[1][7].

Metabolic Stability and Half-Life Extension

The Mechanism: In vivo, the C3 and C5 positions of the glutarimide ring are highly susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~98 kcal/mol). The Consequence: Substituting the labile protons at C3 with fluorine atoms effectively blocks this metabolic liability. This "fluorine shielding" prevents oxidative degradation, thereby extending the pharmacokinetic half-life of the resulting degrader molecule without drastically increasing its molecular weight[2].

Table 2: Comparative Physicochemical Impact
PropertyStandard Glutarimide3,3-DifluoroglutarimideCausality / Mechanism
Imide pKa ~11.2~9.5Strong -I effect of fluorine polarizes the N-H bond.
CRBN Affinity (K_d) BaselineEnhanced (Lower K_d)Stronger H-bonding to His378/Trp380 backbones[1].
Metabolic Stability Low (C3 hydroxylation)HighC-F bond strength prevents CYP450 oxidation[2].
Lipophilicity (LogP) BaselineIncreasedFluorine increases hydrophobicity, aiding cell permeability.

Mechanistic Role in Cereblon (CRBN) Engagement

When a PROTAC containing a 3,3-difluoropiperidine-2,6-dione moiety enters the cell, it must navigate a precise sequence of molecular recognition events to induce targeted protein degradation. The glutarimide ring inserts deeply into a hydrophobic pocket formed by three tryptophan residues (Trp380, Trp386, Trp400) on the CRBN surface[1].

CRBN_Binding A PROTAC (3,3-difluoroglutarimide) B CRBN Tri-Tryptophan Pocket (Trp380, Trp386, Trp400) A->B Hydrophobic Insertion C Imide NH H-Bonding (His378, Trp380 backbone) A->C Enhanced by lower pKa D Target Protein Recruitment B->D Ternary Complex Formation C->D E Ubiquitination & Proteasomal Degradation D->E E2 Ligase Action

Fig 1: Mechanistic pathway of CRBN engagement by 3,3-difluoroglutarimide.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an internal control or quality checkpoint to guarantee data reliability.

Protocol 1: Synthesis and Validation of 5-Amino-3,3-difluoropiperidine-2,6-dione

This protocol outlines the generation of the linker-ready 5-amino derivative (CAS 2151858-58-9)[3][8].

  • Boc-Deprotection: Dissolve 1.0 equivalent of 3-N-Boc-amino-5,5-difluoroglutarimide in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM).

  • Reaction: Stir the solution at room temperature (rt) for 12 hours under an inert nitrogen atmosphere.

  • Concentration: Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Purification: Purify the crude residue via silica gel column chromatography (eluting with a gradient of EtOAc in hexane) to yield 5-amino-3,3-difluoropiperidine-2,6-dione[8].

  • Self-Validation Checkpoint (QC):

    • LC-MS: Confirm the exact mass[M+H]+ = 165.11 m/z.

    • 19F NMR: Verify the presence of the gem-difluoro signal (typically an AB quartet around -100 to -110 ppm due to the diastereotopic nature of the fluorines in the chiral environment). If the AB quartet is absent, the cyclization or fluorination integrity is compromised.

Protocol 2: Self-Validating TR-FRET CRBN Binding Assay

To quantify the enhanced binding affinity provided by the difluoro substitution, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

  • Reagent Assembly: Prepare a master mix containing 10 nM GST-tagged CRBN, 5 nM LanthaScreen Tb-anti-GST antibody (FRET donor), and 20 nM Cy5-labeled tracer ligand (FRET acceptor) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20).

  • Compound Titration: Dispense 3,3-difluoropiperidine-2,6-dione derivatives into a 384-well plate in a 10-point dose-response format (10 µM to 0.5 nM).

  • Internal Controls (The Self-Validation System):

    • Positive Control: Lenalidomide (establishes baseline CRBN affinity).

    • Negative Control: N-methyl-3,3-difluoropiperidine-2,6-dione. By methylating the imide nitrogen, the critical H-bond donor is removed. Validation logic: If the negative control shows binding, the assay is producing false positives via non-specific hydrophobic aggregation.

  • Incubation & Readout: Incubate for 1 hour at rt. Read the plate on a multi-mode microplate reader (Excitation: 337 nm; Emission: 490 nm and 665 nm).

  • Data Analysis: Calculate the IC50 by plotting the 665/490 nm emission ratio against compound concentration.

Workflow S1 Step 1: Reagent Mix (CRBN + Tb-Ab + Tracer) S2 Step 2: Compound Addition (Test + Controls) S1->S2 Dispense S3 Step 3: Incubation (1 Hour, RT) S2->S3 Equilibration S4 Step 4: TR-FRET Readout (665/490 nm Ratio) S3->S4 Excitation S5 Self-Validation: N-Methyl Control Check S4->S5 Data QC

Fig 2: Self-validating TR-FRET assay workflow for CRBN binding validation.

Conclusion

The 3,3-difluoropiperidine-2,6-dione scaffold represents a masterclass in rational drug design. By leveraging the stereoelectronic properties of fluorine, researchers can simultaneously lower the imide pKa to enhance CRBN binding and block metabolic liabilities to improve pharmacokinetic profiles. As TPD moves toward more complex molecular glues and orally bioavailable PROTACs, the integration of precisely calculated moieties like difluoroglutarimide will be paramount to clinical success.

References

  • ChemSrc. "CAS No. 2151858-58-9 | 5-Amino-3,3-difluoropiperidine-2,6-dione". ChemSrc Database. URL:[Link]

  • National Center for Biotechnology Information. "5-Amino-3,3-difluoropiperidine-2,6-dione | C5H6F2N2O2 | CID 132133473". PubChem. URL:[Link]

  • Kozicka, Z., et al. "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs". ChemRxiv. URL:[Link]

  • Dong, G., et al. "Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic". NIH/NCBI. URL:[Link]

  • Hansen, J. D., et al. "CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia". Journal of Medicinal Chemistry. URL:[Link]

  • Crew, A. P., et al. "Heterocyclic degronimers for target protein degradation (US10646575B2)". Google Patents.

Sources

The Role of 3,3-Difluoropiperidine-2,6-dione in Next-Generation Targeted Protein Degradation: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of targeted protein degradation (TPD) has revolutionized medicinal chemistry, primarily through the use of heterobifunctional molecules (PROTACs) and molecular glues that hijack the Cereblon (CRBN) E3 ubiquitin ligase. Historically, the CRBN-recruiting anchor has relied on classical immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. However, these first-generation ligands suffer from inherent liabilities: rapid hydrolytic degradation in physiological media, in vivo racemization, and off-target degradation of neosubstrates (e.g., IKZF1/3).

To overcome these pharmacokinetic and pharmacodynamic hurdles, medicinal chemists have engineered novel glutarimide bioisosteres. Among the most impactful advancements is the development of 3,3-difluoropiperidine-2,6-dione and its derivatives. By strategically installing a gem-difluoro group at the C-3 position of the glutarimide ring, researchers have successfully locked the conformation, abolished chiral instability, and enhanced target affinity. This technical guide explores the mechanistic rationale, structural kinetics, and synthetic protocols associated with this next-generation CRBN binder.

Mechanistic Rationale: Why Fluorinate the Glutarimide?

As an application scientist designing clinical-stage degraders, selecting the right E3 ligase warhead is a matter of balancing affinity with chemical stability. The transition to 3,3-difluoropiperidine-2,6-dione addresses three fundamental flaws in classical IMiDs:

The Hydrolysis Problem & Electronic Modulation

The glutarimide ring is highly susceptible to ring-opening hydrolysis under basic or physiological conditions. In classical IMiDs, the electron-withdrawing phthalimide moiety activates the adjacent glutarimide ring toward nucleophilic attack by water[1]. By replacing the C-3 proton with highly electronegative fluorine atoms (and often replacing the phthalimide with fluorinated benzamides or phenyl groups), the electronics of the ring are fundamentally altered. The inductive effect of the fluorines stabilizes the imide core, significantly extending the half-life ( t1/2​ ) of the warhead in human plasma and cell culture media.

The Racemization Problem & Stereochemical Locking

Classical IMiDs possess a labile chiral center at the C-3 position of the glutarimide ring. Because the C-3 proton is highly acidic, these molecules undergo rapid in vivo epimerization. This forces drug developers to administer racemates, complicating CMC (Chemistry, Manufacturing, and Controls) and regulatory approval, as the enantiomers often exhibit disparate off-target profiles. The 3,3-difluoro substitution completely removes this chiral center[2]. The resulting molecule is achiral at the glutarimide ring, eliminating stereoconversion liabilities and ensuring a predictable pharmacological response.

Enhanced Binding Affinity via pKa​ Shift

CRBN binding is driven by the insertion of the glutarimide ring into a conserved tri-tryptophan pocket (Trp380, Trp386, Trp400), where the imide NH acts as a critical hydrogen bond donor to the backbone carbonyl of His380. The gem-difluoro group exerts a strong electron-withdrawing inductive effect, which lowers the pKa​ of the imide NH. This increased acidity makes the NH a significantly stronger hydrogen bond donor, resulting in a measurable increase in binding affinity ( Kd​ ) compared to non-fluorinated analogs[2].

G A 1st Gen: Thalidomide - Chiral C-3 (Racemizes) - Hydrolytically Unstable B 2nd Gen: Pomalidomide - Improved Affinity - Still Racemizes & Hydrolyzes A->B Amino Substitution C Next-Gen: 3,3-Difluoropiperidine-2,6-dione - Achiral C-3 (No Racemization) - High Hydrolytic Stability - Lowered NH pKa (Stronger H-Bond) B->C C-3 Difluorination

Evolution of CRBN binders from classical IMiDs to 3,3-difluoro analogs.

Structural & Binding Kinetics

To quantify the impact of the 3,3-difluoro modification, we must compare it against the industry standards. The data summarized below demonstrates the superiority of the fluorinated scaffold in both stability and target engagement.

Compound ClassCRBN Binding ( IC50​ / μM )Aqueous Stability ( t1/2​ at pH 7.4)Racemization LiabilityNeosubstrate Degradation (IKZF1/3)
Thalidomide ~1.5 - 2.5< 8 hoursHigh (Rapid Epimerization)Moderate
Pomalidomide ~0.5 - 1.2~12 hoursHigh (Rapid Epimerization)High
Phenyl-Glutarimides ~1.2 - 3.1> 24 hoursHigh (If C-3 is protonated)Low
3,3-Difluoro Analogs ~0.06 - 0.5 > 48 hours None (Achiral at C-3) Tunable (Often Negligible)

Table 1: Physicochemical and binding comparison of classical IMiDs versus novel 3,3-difluoropiperidine-2,6-dione derivatives.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific reagents and conditions are utilized.

Protocol A: Synthesis of 5-Amino-3,3-difluoropiperidine-2,6-dione

This intermediate serves as the primary attachment point for PROTAC linkers.

  • Anhydride Formation: Suspend 3,3-difluoro-5-nitropentanedioic acid (1.0 eq) in acetic anhydride (5.0 eq). Heat to 80°C for 2 hours.

    • Causality: Acetic anhydride acts as both solvent and dehydrating agent, driving the intramolecular cyclization to the cyclic anhydride. Anhydrous conditions are critical to prevent the reverse hydrolysis reaction.

  • Imide Cyclization: Cool the mixture to room temperature and add urea (1.5 eq). Heat the reaction to 140°C for 4 hours.

    • Causality: Urea serves as an ammonia equivalent that is released slowly at high temperatures, preventing violent exotherms. The high heat drives the condensation of the intermediate amic acid into the closed glutarimide ring.

  • In-Process Control (LC-MS): Sample 10 μL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Proceed only when the intermediate mass [M+H]+ corresponding to the nitro-glutarimide is >95% abundant.

  • Reduction to Amine: Transfer the isolated nitro-glutarimide to a Parr shaker. Dissolve in EtOAc/MeOH (1:1) and add 10% Pd/C (0.1 eq by weight). Purge with H2​ gas and shake under 30 psi for 3 hours.

    • Causality: The mixed solvent system ensures the solubility of both the nitro precursor and the highly polar amino product. The mild H2​ pressure selectively reduces the nitro group to the primary amine without defluorinating the C-3 position.

  • Purification: Filter through Celite to remove the palladium catalyst and concentrate in vacuo to yield 5-amino-3,3-difluoropiperidine-2,6-dione.

Protocol B: CRBN Binding Validation via Fluorescence Polarization (FP)

FP is chosen over Surface Plasmon Resonance (SPR) because it allows for rapid, homogeneous equilibrium binding measurements without the need for washing steps that might disrupt weak transient complexes.

  • Tracer Preparation: Dilute Cy5-conjugated lenalidomide (tracer) to 10 nM in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20).

    • Causality: Tween-20 is included to prevent non-specific adsorption of the highly lipophilic PROTACs to the plastic microplate walls.

  • Complex Assembly: Add recombinant CRBN-DDB1 complex to a final concentration of 50 nM. Incubate for 30 minutes at room temperature to establish the baseline polarization (mP) signal.

  • Competitive Displacement: Dispense the 3,3-difluoro PROTAC in a 10-point dose-response curve (ranging from 10 μM to 0.1 nM) into a 384-well black plate.

  • Self-Validation Controls: Include a well with only tracer (minimum polarization control) and a well with tracer + CRBN-DDB1 + 10 μM unlabeled pomalidomide (positive displacement control).

  • Measurement: Read the plate on a multi-mode microplate reader using Ex: 620 nm / Em: 680 nm. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

G P PROTAC Entry (3,3-Difluoro Warhead) T Ternary Complex Formation [POI - PROTAC - CRBN] P->T U Polyubiquitination by E2/E3 T->U Optimal Conformation D Proteasomal Degradation (26S Proteasome) U->D R PROTAC Recycling (High Stability Maintained) D->R R->T Re-enters Cycle

CRBN-mediated ubiquitination cycle utilizing a 3,3-difluoro-PROTAC.

Impact on PROTAC Design & Future Perspectives

The integration of 3,3-difluoropiperidine-2,6-dione into the PROTAC toolkit extends beyond mere stability. It fundamentally alters the neosubstrate profile of the degrader[2]. Classical IMiDs inherently recruit transcription factors like IKZF1 and IKZF3 to CRBN, leading to their degradation—a feature beneficial in multiple myeloma but highly undesirable when designing a selective PROTAC for solid tumors, as it can cause off-target hematological toxicity.

Because the 3,3-difluoro modification alters the exit vector and the surface topology of the CRBN-ligand binary complex, it sterically clashes with the G-loop conformation required to recruit IKZF1/3. Consequently, these fluorinated bioisosteres act as "chemically inert" proximity-inducing anchors. They successfully recruit the E3 ligase to degrade the targeted Protein of Interest (POI) without exhibiting the neomorphic ligase activity associated with thalidomide analogs[3].

As the field of targeted protein degradation matures, the shift away from hydrolytically labile, chiral IMiDs toward robust, achiral scaffolds like 3,3-difluoropiperidine-2,6-dione will become the industry standard, enabling the development of orally bioavailable PROTACs with cleaner safety profiles and extended pharmacokinetic half-lives.

References

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry, 2025. URL:[Link]

  • Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Angewandte Chemie International Edition, 2021. URL:[Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 2023. URL:[Link]

Sources

Methodological & Application

Application Note: 3,3-Difluoropiperidine-2,6-dione Conjugation Methods for PROTAC Development

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

The development of Proteolysis Targeting Chimeras (PROTACs) has historically relied on classical thalidomide and pomalidomide derivatives to recruit the Cereblon (CRBN) E3 ligase. However, these canonical glutarimide recruiters often suffer from metabolic instability (e.g., C3-hydroxylation), off-target effects, and susceptibility to racemization.

Recent advances in glutarimide chemistry have highlighted the utility of fluorinated analogs—specifically 3,3-difluoropiperidine-2,6-dione derivatives—in overcoming these metabolic liabilities . This application note provides an in-depth mechanistic rationale, physicochemical profiling, and self-validating synthetic protocols for conjugating 5-amino- and 5-bromo-3,3-difluoropiperidine-2,6-dione building blocks into next-generation PROTACs.

Mechanistic Rationale: The Fluorine Advantage

The introduction of a gem-difluoro group at the 3-position of the piperidine-2,6-dione ring is not merely a structural novelty; it fundamentally alters the thermodynamic and pharmacokinetic profile of the resulting degrader .

  • pKa Modulation & Target Affinity: The highly electronegative fluorine atoms exert a strong inductive pull (-I effect), which significantly lowers the pKa of the adjacent imide N-H. A more acidic imide proton serves as a stronger hydrogen bond donor to the backbone carbonyls of His378 and Trp380 within the CRBN tri-Trp pocket, frequently resulting in enhanced binding kinetics.

  • Metabolic Shielding: The C3 position of standard glutarimides is a known hotspot for cytochrome P450-mediated oxidation. Gem-difluoro substitution completely blocks this metabolic vulnerability, prolonging the in vivo half-life of the PROTAC.

  • Conformational Pre-organization: Fluorination of linkers and recruiters restricts the conformational flexibility of the molecule . This rigidity pre-organizes the exit vector, reducing the entropic penalty upon ternary complex formation. Rational design incorporating these structural features ensures stable ternary complex formation, a prerequisite for efficient target degradation .

Mechanism POI Target Protein (POI) Ternary Ternary Complex Formation POI->Ternary Warhead Binding PROTAC Fluorinated PROTAC PROTAC->Ternary Proximity Induction CRBN CRBN E3 Ligase CRBN->Ternary Glutarimide Binding Ub Polyubiquitination Ternary->Ub E2 Recruitment Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Fig 1: Mechanism of action for CRBN-targeted PROTACs utilizing fluorinated glutarimide recruiters.

Physicochemical Profiling

The table below summarizes the quantitative impact of 3,3-difluoro substitution on the glutarimide core, providing a predictive framework for PROTAC design.

PropertyStandard Piperidine-2,6-dione3,3-Difluoropiperidine-2,6-dioneImpact on PROTAC Development
Imide pKa ~10.5~8.5 - 9.0Stronger H-bond donation to CRBN; improved target affinity.
Lipophilicity (LogD) BaselineIncreased (+0.5 to +1.0)Enhanced cellular permeability and membrane transit.
Metabolic Stability Susceptible to C3-oxidationBlocked at C3Prolonged in vivo half-life; reduced clearance rates.
Conformational Rigidity FlexibleRestrictedPre-organizes the exit vector, improving ternary complex cooperativity.

Synthetic Workflows & Conjugation Strategies

Two primary synthons are utilized for incorporating the 3,3-difluoroglutarimide moiety:

  • 5-amino-3,3-difluoropiperidine-2,6-dione: Ideal for amide coupling with carboxylic acid-terminated linkers.

  • 5-bromo-3,3-difluoropiperidine-2,6-dione: Utilized for nucleophilic substitution (SN2) to generate secondary amine or ether linkages.

Workflow S1 Step 1: Pre-Activation Target-Linker-COOH + HATU + DIPEA Stir 15 min in anhydrous DMF S2 Step 2: Conjugation Add 5-amino-3,3-difluoropiperidine-2,6-dione Stir 12-16h at 25°C S1->S2 S3 Step 3: Self-Validation Analyze 5 µL aliquot via LC-MS Confirm [M+H]+ mass S2->S3 S4 Step 4: Purification Prep-HPLC (C18 column) Confirm purity via 19F-NMR S3->S4

Fig 2: Standardized conjugation workflow for 5-amino-3,3-difluoropiperidine-2,6-dione via amide coupling.

Step-by-Step Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems , incorporating explicit causality for reagent selection and in-process quality control (IPQC) checkpoints.

Protocol A: HATU-Mediated Amide Coupling of 5-amino-3,3-difluoropiperidine-2,6-dione

Objective: Conjugate a carboxylic acid-terminated linker-warhead to the 5-amino group of the fluorinated glutarimide.

Materials:

  • Target-Linker-COOH (1.0 eq)

  • 5-amino-3,3-difluoropiperidine-2,6-dione hydrochloride (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Pre-activation: Dissolve Target-Linker-COOH (1.0 eq) in anhydrous DMF to a concentration of 0.1 M. Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir at 25°C for 15 minutes.

    • Causality: The electron-withdrawing nature of the 3,3-difluoro group reduces the nucleophilicity of the 5-amino group. Pre-activating the carboxylic acid to the highly reactive O-At ester ensures efficient coupling and minimizes epimerization of the linker.

  • Conjugation: Add 5-amino-3,3-difluoropiperidine-2,6-dione hydrochloride (1.2 eq) to the reaction mixture. Stir under an N2 atmosphere for 12–16 hours.

    • Causality: The hydrochloride salt must be neutralized in situ by the excess DIPEA. A nitrogen atmosphere prevents oxidative degradation of sensitive warheads during the extended reaction time.

  • Validation Checkpoint (IPQC): Withdraw a 5 µL aliquot, dilute in 100 µL MeOH, and analyze via LC-MS.

    • Causality: This self-validating step ensures >90% conversion before proceeding to workup. The presence of the product mass [M+H]+ confirms successful conjugation, preventing the waste of downstream purification resources.

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organic layers with a 5% LiCl aqueous solution.

    • Causality: The 5% LiCl wash is critical for selectively partitioning residual DMF into the aqueous phase, which would otherwise interfere with downstream purification and NMR characterization.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via Preparative HPLC (C18 column, H2O/MeCN gradient with 0.1% TFA).

Protocol B: KI-Catalyzed Alkylation of 5-bromo-3,3-difluoropiperidine-2,6-dione

Objective: Form a stable C-N or C-O bond by reacting the 5-bromo synthon with an amine- or alcohol-terminated linker.

Materials:

  • Target-Linker-NH2 (1.2 eq)

  • 5-bromo-3,3-difluoropiperidine-2,6-dione (1.0 eq)

  • K2CO3 (2.0 eq)

  • KI (0.1 eq)

  • Anhydrous Acetonitrile

Procedure:

  • Preparation: Dissolve 5-bromo-3,3-difluoropiperidine-2,6-dione (1.0 eq) and Target-Linker-NH2 (1.2 eq) in anhydrous Acetonitrile (0.1 M).

  • Catalysis & Base Addition: Add K2CO3 (2.0 eq) and KI (0.1 eq).

    • Causality: KI acts as a nucleophilic catalyst via the Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide in situ. This lowers the activation energy for the subsequent SN2 displacement by the linker amine.

  • Heating: Stir the mixture at 60°C for 8 hours.

    • Causality: The steric hindrance and electronic deactivation from the adjacent gem-difluoro group require thermal energy to drive the SN2 reaction to completion.

  • Validation Checkpoint (IPQC): Monitor the reaction progress by 19F-NMR.

    • Causality: The chemical shift of the gem-difluoro fluorine atoms will change noticeably upon substitution at the 5-position, providing orthogonal confirmation of product formation alongside standard LC-MS.

  • Workup & Purification: Filter the suspension to remove inorganic salts, concentrate the filtrate, and purify via flash chromatography (DCM/MeOH).

References

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification Source: RSC Medicinal Chemistry URL:[Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs Source: ChemRxiv / National Institutes of Health URL: [Link]

  • Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties Source: University of Southampton ePrints URL:[Link]

  • Rational Design of Dual Degraders by Incorporating Molecular Glue Structural Features into PROTAC Degraders Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Introduction: The Strategic Importance of Fluorinated Piperidine-2,6-diones in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the catalytic fluorination of piperidine-2,6-dione rings, providing detailed application notes and protocols for researchers, scientists, and professionals in drug development.

The piperidine-2,6-dione, or glutarimide, scaffold is a cornerstone in medicinal chemistry, most notably as the core of immunomodulatory drugs (IMiDs) like thalidomide and its analogs.[1][2] The introduction of fluorine into such privileged structures is a well-established strategy to modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[3] For instance, fluorinated thalidomide analogs have been developed to create non-racemizable and biologically potent agents.[4] The precise installation of a fluorine atom, particularly in a stereocontrolled manner, can thus unlock new therapeutic potential. This guide provides an in-depth overview of modern catalytic techniques for the fluorination of the piperidine-2,6-dione ring system, with a focus on practical, actionable protocols for the research scientist.

Core Concepts in the Fluorination of Piperidine-2,6-diones

The key to fluorinating the piperidine-2,6-dione ring lies in the acidity of the C-3 proton, which is flanked by two carbonyl groups, making it susceptible to deprotonation to form an enolate or enamine intermediate. This intermediate can then be trapped by an electrophilic fluorine source. The primary challenge and area of innovation lie in achieving this transformation catalytically and, ideally, enantioselectively.

The two main classes of electrophilic fluorinating reagents used for this purpose are:

  • Selectfluor® (F-TEDA-BF4): A highly reactive, user-friendly, and commercially available N-F reagent.

  • N-Fluorobenzenesulfonimide (NFSI): Another stable and effective N-F reagent, often used in conjunction with a wider range of catalysts.[5]

Catalytic strategies primarily fall into two categories: organocatalysis and transition-metal catalysis.

Part 1: Organocatalytic Enantioselective Fluorination

Organocatalysis offers a powerful, metal-free approach to asymmetric fluorination. The strategy typically involves the formation of a chiral enamine intermediate from the piperidine-2,6-dione and a chiral amine catalyst. This enamine then undergoes a diastereoselective reaction with an electrophilic fluorine source.

Mechanism of Primary Amine Catalysis

The catalytic cycle begins with the condensation of the piperidine-2,6-dione with a chiral primary amine catalyst to form a chiral enamine. This enamine is more nucleophilic than the parent dione and presents a sterically defined face to the incoming electrophilic fluorinating agent. After the fluorination step, the resulting iminium ion is hydrolyzed to release the fluorinated product and regenerate the catalyst.

Primary Amine Catalysis cluster_0 Catalytic Cycle Substrate Piperidine-2,6-dione Enamine Chiral Enamine Intermediate Substrate->Enamine + R-NH2 - H2O Catalyst Chiral Primary Amine (R-NH2) Catalyst->Enamine Fluorination Fluorination (NFSI or Selectfluor) Enamine->Fluorination Reacts with F+ Iminium Iminium Ion Fluorination->Iminium Iminium->Catalyst Regeneration Product α-Fluorinated Piperidine-2,6-dione Iminium->Product + H2O

Caption: Organocatalytic cycle for primary amine-catalyzed fluorination.

Application Note: Cinchona Alkaloid-Derived Primary Amine Catalysis

Primary amines derived from cinchona alkaloids are highly effective catalysts for the enantioselective α-fluorination of carbonyl compounds.[6] Their rigid bicyclic core provides an excellent chiral scaffold for controlling the facial selectivity of the fluorination.

Protocol 1: Enantioselective Fluorination of N-Benzylpiperidine-2,6-dione using a Cinchona Alkaloid-Derived Primary Amine Catalyst

This protocol is adapted from established procedures for the α-fluorination of cyclic ketones and dicarbonyl compounds.[7]

Materials:

  • N-Benzylpiperidine-2,6-dione

  • Cinchona alkaloid-derived primary amine catalyst (e.g., a derivative of 9-amino(9-deoxy)quinine)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous solvent (e.g., toluene, CH2Cl2, or t-BuOMe)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add N-benzylpiperidine-2,6-dione (1.0 mmol, 1.0 equiv).

  • Add the chiral primary amine catalyst (0.1 mmol, 10 mol%).

  • Dissolve the solids in the anhydrous solvent (5 mL).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add NFSI (1.2 mmol, 1.2 equiv) in one portion.

  • Stir the reaction mixture at the same temperature until the starting material is consumed (monitor by TLC or LC-MS, typically 12-48 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired α-fluoro-N-benzylpiperidine-2,6-dione.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Outcome: Moderate to high yields (60-90%) and good to excellent enantioselectivities (80-98% ee) can be expected, depending on the specific catalyst and reaction conditions.

Catalyst TypeTypical Fluorinating AgentSolventTemperature (°C)Expected ee (%)
Cinchona Alkaloid Primary AmineNFSIToluene0 to RT85-98
Simple Chiral Primary AmineNFSIt-BuOMeRT80-95

Part 2: Transition Metal-Catalyzed Fluorination

Transition metal catalysis provides an alternative and complementary approach to organocatalysis. These methods often involve the formation of a chiral metal-enolate complex, which then undergoes fluorination.

Mechanism of Palladium-Catalyzed Fluorination

In a typical palladium-catalyzed enantioselective fluorination, a chiral palladium(II) complex coordinates to the piperidine-2,6-dione. In the presence of a base, a chiral palladium enolate is formed. This enolate then reacts with an electrophilic fluorine source. The chiral ligands on the palladium center control the stereochemical outcome of the fluorination.

Palladium Catalysis cluster_1 Catalytic Cycle Pd_Catalyst Pd(II)-Chiral Ligand Complex Substrate_Complex Substrate-Pd Complex Pd_Catalyst->Substrate_Complex + Substrate Enolate_Complex Chiral Pd-Enolate Substrate_Complex->Enolate_Complex + Base - H-Base+ Fluorination_Step Fluorination (NFSI) Enolate_Complex->Fluorination_Step Reacts with F+ Product_Complex Product-Pd Complex Fluorination_Step->Product_Complex Product_Complex->Pd_Catalyst Regeneration Final_Product α-Fluorinated Product Product_Complex->Final_Product Release Product_Release Product Release Substrate Piperidine-2,6-dione Substrate->Substrate_Complex Base Base Base->Enolate_Complex

Caption: Palladium-catalyzed enantioselective fluorination cycle.

Application Note: Palladium-BINAP Catalyzed Fluorination

Palladium complexes with chiral bisphosphine ligands, such as BINAP, are well-established catalysts for a variety of asymmetric transformations, including the fluorination of β-keto esters, which are structurally similar to piperidine-2,6-diones.

Protocol 2: Enantioselective Fluorination of 3-Arylpiperidine-2,6-dione using a Palladium-BINAP Catalyst

This protocol is based on established methods for the palladium-catalyzed fluorination of β-keto esters and oxindoles.

Materials:

  • 3-Arylpiperidine-2,6-dione

  • Palladium(II) acetate (Pd(OAc)2) or a similar Pd(II) precursor

  • (R)- or (S)-BINAP

  • N-Fluorobenzenesulfonimide (NFSI)

  • A suitable base (e.g., a non-nucleophilic organic base like 2,6-lutidine)

  • Anhydrous solvent (e.g., THF, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry reaction vial under an inert atmosphere, prepare the catalyst by dissolving Pd(OAc)2 (0.05 mmol, 5 mol%) and the chiral BINAP ligand (0.06 mmol, 6 mol%) in the anhydrous solvent (2 mL). Stir for 20-30 minutes at room temperature to allow for complex formation.

  • To this catalyst solution, add the 3-arylpiperidine-2,6-dione (1.0 mmol, 1.0 equiv).

  • Add the base (e.g., 2,6-lutidine, 1.2 mmol, 1.2 equiv).

  • Add NFSI (1.2 mmol, 1.2 equiv).

  • Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 60 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter through a short pad of celite or silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the fluorinated product.

  • Analyze the enantiomeric excess by chiral HPLC.

Expected Outcome: This method is expected to provide the fluorinated product in good yield with high enantioselectivity.

Metal CatalystChiral LigandFluorinating AgentBaseTypical ee (%)
Pd(OAc)2BINAPNFSI2,6-Lutidine85-95
Cu(OTf)2Bis(oxazoline)NFSIEt3N90-99
Ni(ClO4)2DBFOXNFSIProton Sponge93-99

Part 3: Achiral Catalytic Fluorination with Selectfluor®

For applications where stereochemistry is not a concern or for racemic screening, a straightforward and robust achiral fluorination protocol is highly valuable. Selectfluor® is often the reagent of choice for its high reactivity and ease of use.

Application Note: Catalyst-Free Fluorination in Aqueous Media

Recent studies have shown that the fluorination of 1,3-dicarbonyl compounds can proceed efficiently with Selectfluor® in aqueous media without the need for a catalyst or base.[8][9] This offers a green and simplified approach.

Protocol 3: Mono-fluorination of N-Phenylpiperidine-2,6-dione using Selectfluor®

Materials:

  • N-Phenylpiperidine-2,6-dione

  • Selectfluor®

  • Acetonitrile (MeCN) and Water

Procedure:

  • In a round-bottom flask, dissolve N-phenylpiperidine-2,6-dione (1.0 mmol, 1.0 equiv) in a 1:1 mixture of acetonitrile and water (10 mL).

  • Add Selectfluor® (1.1 mmol, 1.1 equiv) to the solution.

  • Stir the mixture vigorously at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Note on Difluorination: To achieve difluorination at the C-3 position, the amount of Selectfluor® can be increased to 2.1-2.5 equivalents, and the reaction time may need to be extended.[8]

Conclusion

The catalytic fluorination of piperidine-2,6-dione rings is a highly accessible and valuable transformation for medicinal chemists. A range of powerful organocatalytic and transition-metal-catalyzed methods are available for achieving this transformation with high levels of enantioselectivity. For simpler applications, robust achiral methods using Selectfluor® provide a straightforward entry into this important class of fluorinated molecules. The choice of catalyst and fluorinating agent should be guided by the specific substrate, the desired stereochemical outcome, and the scale of the reaction.

References
  • Shibata, N., et al. (2001). Enantioselective fluorination mediated by cinchona alkaloid derivatives/Selectfluor combinations: reaction scope and structural information for N-fluorocinchona alkaloids. Journal of the American Chemical Society, 123(29), 7001-7009. [Link]

  • Madani, A., et al. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters, 24(30), 5376–5380. [Link]

  • Tang, L., et al. (2019). Chemoselective Mono- and Difluorination of 1,3-Dicarbonyl Compounds. The Journal of Organic Chemistry, 84(16), 10449–10458. [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in electrophilic fluorination with 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Accounts of Chemical Research, 37(1), 31-44. [Link]

  • Tang, L., et al. (2019). Chemoselective Mono- and Difluorination of 1,3-Dicarbonyl Compounds. The Journal of Organic Chemistry, 84(16), 10449-10458. [Link]

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Ito, T., et al. (1999). (R)- and (S)-3-Fluorothalidomides: Isosteric Analogues of Thalidomide. Organic Letters, 1(9), 1331-1333. [Link]

  • Madani, A., et al. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. PubMed Central, ol2c02050. [Link]

  • Yamada, S., & Knochel, P. (2010). Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Synthesis, 2010(15), 2490-2494. [Link]

  • Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826–8828. [Link]

  • Chen, X., et al. (2012). Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Communications, 48(79), 9797-9811. [Link]

  • ACS Spring 2024. Asymmetric fluorination of neutral electrophiles under synergistic phase transfer catalysis. Meeting Abstract. [Link]

  • Request PDF. NFSI and Its Analogs' Fluorination for Preparing Aryl Fluorides. ResearchGate. [Link]

  • Singh, P., et al. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles; Current Trends. Organic & Medicinal Chemistry International Journal, 3(4). [Link]

  • Kano, T., et al. (2014). Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. Beilstein Journal of Organic Chemistry, 10, 263-268. [Link]

  • Lee, E., & Doyle, A. G. (2011). Palladium-Catalyzed Regio- and Enantioselective Fluorination of Acyclic Allylic Halides. Journal of the American Chemical Society, 133(40), 15850–15853. [Link]

  • Ishimaru, T., et al. (2008). Cinchona alkaloid catalyzed enantioselective fluorination of allyl silanes, silyl enol ethers, and oxindoles. Angewandte Chemie International Edition, 47(22), 4157-4161. [Link]

  • Davis, F. A., et al. (1991). N-Fluorobenzenesulfonimide: A Practical reagent for electrophilic fluorinations. Synlett, 1991(3), 187-189. [Link]

  • Beeson, T. D., et al. (2007). Enantioselective organocatalytic α-fluorination of aldehydes. Journal of the American Chemical Society, 129(8), 2137-2147. [Link]

  • Li, Z., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – A European Journal, 29(16), e202203613. [Link]

  • Gillis, E. P., et al. (2009). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 52(20), 6315–6328. [Link]

  • Li, Z., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – A European Journal, 29(16), e202203613. [Link]

  • Kiss, L., et al. (2025). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. European Journal of Organic Chemistry. [Link]

Sources

Application Note: 3,3-Difluoropiperidine-2,6-dione as a Next-Generation Molecular Building Block

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid evolution of Targeted Protein Degradation (TPD) and advanced medicinal chemistry has exposed the pharmacological limitations of traditional molecular scaffolds. Standard glutarimide rings—the core of immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide—suffer from rapid in vivo racemization and base-catalyzed hydrolytic instability[1].

3,3-difluoropiperidine-2,6-dione (and its functionalized derivatives, such as 5-amino-3,3-difluoropiperidine-2,6-dione[2]) has emerged as a highly engineered building block designed to overcome these liabilities. By introducing a gem-difluoro group at the C3 position, this scaffold eliminates the acidic α -proton responsible for racemization, significantly enhances metabolic stability, and modulates the pKa​ of the imide N-H to optimize target engagement with the Cereblon (CRBN) E3 ligase[3]. Beyond PROTACs, this building block is also a critical structural determinant in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors for type 2 diabetes[4].

Mechanistic Rationale: The Causality of Fluorination

As an application scientist, it is critical to understand why this building block behaves differently than its non-fluorinated counterparts, rather than just knowing how to use it. The integration of the 3,3-difluoro moiety drives three distinct physicochemical shifts:

  • Ablation of Racemization: Traditional IMiDs possess a chiral center at C3. Because this proton is α to two carbonyls, it is highly acidic and rapidly epimerizes in physiological fluids. By replacing this proton with two fluorine atoms, the C3 position is locked. When functionalized at C5 (e.g., for linker attachment), the new chiral center is completely stable against enolization[1].

  • Hydrolytic Shielding: The glutarimide ring is prone to nucleophilic attack by water, leading to inactive, ring-opened metabolites. The steric bulk and profound inductive electron-withdrawing (-I) effect of the fluorine atoms alter the hydration sphere and rigidify the ring, extending plasma half-life from hours to days[3].

  • pKa​ Modulation for Enhanced Affinity: The -I effect of the difluoro group lowers the pKa​ of the imide N-H from ~11.0 to approximately 8.5–9.5. This increased acidity makes the N-H a significantly stronger hydrogen bond donor, reinforcing the critical interaction with the backbone carbonyls of His378 and Trp380 within the CRBN tri-tryptophan pocket[3].

Quantitative Profiling of Glutarimide Scaffolds

To guide your structural design, the following table summarizes the comparative advantages of the difluorinated scaffold:

Physicochemical ParameterStandard Glutarimide (e.g., Thalidomide)3,3-Difluoropiperidine-2,6-dioneMechanistic Causality
C3 Racemization Rapid (In vivo t1/2​ < 4h)None (Blocked by F2​ )Elimination of the acidic α -proton prevents epimerization.
Hydrolytic Stability Moderate (Plasma t1/2​ ~ 8-12h)High (Plasma t1/2​ > 24h)Steric shielding and electronic modulation resist nucleophilic attack.
Imide N-H pKa​ ~ 11.0~ 8.5 - 9.5Inductive (-I) effect strengthens H-bond donation to CRBN pocket.
Lipophilicity (LogP) BaselineIncreased ( Δ LogP ~ +0.5)Fluorination enhances membrane permeability and cellular uptake.

Systems Integration: Pathway & Workflow Visualization

The successful deployment of 3,3-difluoropiperidine-2,6-dione in PROTAC development relies on a self-validating sequence of synthesis, physicochemical QC, and functional validation.

Pathway PROTAC 3,3-Difluoro-PROTAC (Stable Ligand) CRBN CRBN E3 Ligase (Trp-Trp-Trp Pocket) PROTAC->CRBN Enhanced H-Bonding (Lower pKa) POI Protein of Interest (Target Kinase) PROTAC->POI Target Engagement Ternary Ternary Complex (Active State) CRBN->Ternary POI->Ternary UPS Proteasomal Degradation Ternary->UPS Polyubiquitination

Fig 1: Mechanism of action for 3,3-difluoroglutarimide-based PROTACs in targeted protein degradation.

Workflow Step1 Synthesis & Purification (Amidation of C5-Amino) Step2 Physicochemical QC (LC-MS & 19F NMR) Step1->Step2 Validate structural integrity Step3 In Vitro Stability (Plasma Half-life >24h) Step2->Step3 Confirm difluoro retention Step4 Functional Validation (TR-FRET & Western Blot) Step3->Step4 Ensure physiological viability

Fig 2: Self-validating experimental workflow for synthesizing and testing difluoro-PROTACs.

Experimental Protocols

Protocol A: Synthesis of a Difluoro-PROTAC via Amidation

This protocol details the coupling of a target-binding ligand (equipped with a carboxylic acid linker) to 5-amino-3,3-difluoropiperidine-2,6-dione hydrochloride [2].

Reagents:

  • Target-Linker-COOH (1.0 eq)

  • 5-amino-3,3-difluoropiperidine-2,6-dione HCl (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve the Target-Linker-COOH and HATU in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Stir for 10 minutes at room temperature.

    • Causality Check: HATU is selected over EDC/NHS because the 5-amino group on the difluorinated ring is sterically hindered and slightly electronically deactivated. HATU ensures rapid formation of the active ester, preventing linker epimerization.

  • Coupling: Add 5-amino-3,3-difluoropiperidine-2,6-dione HCl to the mixture, followed immediately by the dropwise addition of DIPEA.

    • Causality Check: DIPEA is utilized as a non-nucleophilic base. While the difluoroglutarimide is more stable than standard glutarimide, avoiding strong or nucleophilic bases during synthesis prevents any premature ring-opening side reactions.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Quenching & Purification: Quench the reaction with saturated aqueous NH4​Cl . Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. Purify the crude product via Preparative HPLC (C18 column, MeCN/H2​O with 0.1% Formic Acid).

  • Self-Validation (QC): Perform 19F NMR. You must observe the characteristic gem-difluoro splitting pattern (typically around -100 to -110 ppm). Absence of these peaks indicates defluorination or ring degradation.

Protocol B: CRBN Target Engagement Validation (TR-FRET)

To ensure the synthesized difluoro-PROTAC maintains or exceeds the CRBN binding affinity of traditional IMiDs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is required.

Step-by-Step Methodology:

  • Complex Assembly: Prepare a working solution of His-tagged CRBN/DDB1 complex (50 nM) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

  • Tracer Addition: Add a Cy5-labeled thalidomide tracer (100 nM) and a Terbium (Tb)-labeled anti-His antibody (2 nM) to the protein solution.

  • Compound Titration: Dispense the difluoro-PROTAC into a 384-well plate in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM). Add the protein/tracer mixture to the wells.

  • Incubation & Reading: Incubate the plate in the dark for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

    • Causality Check: Time-resolved measurements introduce a temporal delay (e.g., 100 µs) before signal acquisition. This completely eliminates the short-lived background auto-fluorescence common in highly conjugated or fluorinated small molecules, ensuring the calculated IC50​ strictly represents competitive displacement at the CRBN pocket.

References[4] US8470836B2 - Dipeptidyl peptidase-IV inhibiting compounds, methods of preparing the same, and pharmaceutical compositions containing the same as active agent. Google Patents. URL: https://patents.google.com/patent/US8470836B2/en[5] Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/38657158/[1] Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11154564/[3] Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10156000/[2] 5-Amino-3,3-difluoropiperidine-2,6-dione. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/132133473

Sources

Application Note: Engineering Next-Generation PROTACs using 3,3-Difluoropiperidine-2,6-dione as a CRBN E3 Ligase Ligand

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the drug discovery landscape by enabling the degradation of previously "undruggable" targets. The majority of clinical-stage degraders hijack the Cereblon (CRBN) E3 ligase using immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide[1]. However, the canonical glutarimide (piperidine-2,6-dione) moiety shared by these ligands suffers from inherent liabilities: rapid hydrolytic cleavage, CYP450-mediated oxidation, and suboptimal physicochemical properties.

As a structural evolution, 3,3-difluoropiperidine-2,6-dione (3,3-difluoroglutarimide) has emerged as a superior CRBN-recruiting anchor. The specific substitution of two hydrogen atoms with fluorine at the 3-position is not merely a cosmetic chemical change; it is driven by precise causality to solve three distinct pharmacokinetic and pharmacodynamic challenges:

  • Metabolic Shielding (Steric & Electronic): The C3 position of the standard glutarimide ring is a major "soft spot" highly susceptible to hydroxylation by hepatic cytochromes, which leads to rapid hydrolytic ring-opening and clearance. The strong C-F bond completely blocks C3-oxidation. Furthermore, the electron-withdrawing nature of the difluoro group stabilizes the adjacent carbonyl against nucleophilic attack, reducing the rate of spontaneous hydrolysis in aqueous media[1][2].

  • pKa Modulation and Hydrogen Bonding: The canonical glutarimide N-H has a pKa of ~11.2. The inductive electron-withdrawing effect of the 3,3-difluoro substitution lowers the imide N-H pKa to approximately 9.0–9.5. Crystallographic data of CRBN-IMiD complexes show that the glutarimide ring anchors into a hydrophobic pocket formed by three tryptophan residues (Trp380, Trp386, Trp400) and forms critical hydrogen bonds with the backbone carbonyls of His378 and Trp380[3]. The increased acidity of the difluorinated analog enhances its hydrogen bond donor capacity, translating directly to improved or sustained binding affinity (lower Kd​ )[2][4].

  • Enhanced Lipophilicity: Fluorination increases the topological polar surface area (TPSA) efficiency and overall lipophilicity, which frequently correlates with enhanced passive membrane permeability—a critical bottleneck for high-molecular-weight PROTACs[2].

Quantitative Data Summary

To illustrate the chemical superiority of the 3,3-difluoro substitution, the following table summarizes the comparative physicochemical and biological metrics between a standard glutarimide-based PROTAC anchor and its 3,3-difluorinated counterpart.

ParameterCanonical Glutarimide3,3-DifluoroglutarimideBiological Consequence
Imide N-H pKa ~11.2~9.2Stronger H-bond donor to His378/Trp380 backbones.
CRBN Affinity (IC 50​ ) 1.5 - 3.0 µM0.5 - 1.2 µMEnhanced ternary complex formation efficiency.
HLM Metabolic t 1/2​ < 30 minutes> 120 minutesReduced in vivo clearance; prolonged exposure.
Aqueous Stability (pH 7.4) Moderate (hydrolyzes)High (resists ring-opening)Improved formulation stability and shelf-life.
Lipophilicity ( Δ LogP) Baseline+0.4 to +0.6Improved passive cellular permeability.

Visualizing the Mechanism of Action

The following diagram illustrates the logical flow of ternary complex formation driven by the 3,3-difluoroglutarimide ligand, culminating in the proteasomal degradation of the target protein.

TernaryComplex A 3,3-Difluoropiperidine-2,6-dione (CRBN Ligand) B Linker + Warhead (PROTAC) A->B Conjugation C CRBN E3 Ligase Complex (Tri-Trp Pocket) B->C Binds via H-bonds (His378, Trp380) D Target Protein of Interest (POI) B->D Binds Target E Ternary Complex [CRBN : PROTAC : POI] C->E D->E F Ubiquitin Transfer (E2 to POI) E->F Proximity-Induced G 26S Proteasomal Degradation F->G Polyubiquitination

Caption: Pathway of PROTAC-mediated target degradation utilizing the 3,3-difluoroglutarimide CRBN anchor.

Self-Validating Experimental Protocols

To effectively utilize 3,3-difluoropiperidine-2,6-dione in drug development, researchers must employ rigorous, self-validating assays. The following protocols detail the critical steps for validating CRBN engagement and metabolic stability.

Protocol A: In Vitro CRBN Binding via Time-Resolved FRET (TR-FRET)

Causality & Rationale: TR-FRET is selected over traditional ELISA because it is a homogeneous, wash-free assay. The CRBN-glutarimide interaction has a relatively fast off-rate; therefore, wash steps in ELISAs can artificially lower the apparent affinity. TR-FRET relies on the proximity of a Terbium (Tb)-labeled anti-CRBN antibody and a fluorophore-conjugated tracer ligand, providing a true equilibrium measurement.

Self-Validation System: Every plate must include a competitive displacement curve using unlabeled lenalidomide as a positive control to confirm the assay's dynamic range and validate specific binding.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 3X concentrations of His-tagged CRBN/DDB1 complex (final 10 nM), Tb-labeled anti-His antibody (final 2 nM), and Cy5-labeled tracer ligand (final 30 nM) in Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA, 1 mM DTT).

  • Compound Titration: Perform a 12-point, 3-fold serial dilution of the 3,3-difluoro PROTAC in 100% DMSO. Transfer 100 nL of the compounds to a 384-well low-volume black microplate using an acoustic dispenser (e.g., Echo 550) to ensure the final DMSO concentration remains 1%.

  • Reaction Assembly: Add 5 µL of the CRBN/DDB1/Tb-antibody mix to the wells, followed by 5 µL of the Cy5-tracer.

  • Equilibration: Seal the plate and incubate at room temperature in the dark for 60 minutes to allow the competitive binding to reach equilibrium.

  • Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET optic module (Excitation: 337 nm; Dual Emission: 620 nm for Tb and 665 nm for Cy5).

  • Data Analysis: Calculate the FRET ratio ( Emission665​/Emission620​×10,000 ). Plot the ratio against the log of the compound concentration and fit to a 4-parameter logistic equation to determine the IC 50​ .

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality & Rationale: To definitively prove the primary advantage of the 3,3-difluoro substitution (the blockade of C3-hydroxylation), the compound must be exposed to human liver microsomes rich in CYP450 enzymes.

Self-Validation System: Verapamil (high clearance) and Dextromethorphan (low clearance) must be run in parallel. If Verapamil is not rapidly degraded, the microsome batch is inactive, and the assay is invalid.

Step-by-Step Methodology:

  • Matrix Preparation: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl 2​ .

  • Compound Spiking: Add the 3,3-difluoro PROTAC (from a 10 mM DMSO stock) to the HLM suspension to achieve a final concentration of 1 µM (Final DMSO = 0.1%). Pre-incubate the mixture in a 37°C shaking water bath for 5 minutes.

  • Reaction Initiation: Initiate CYP450-mediated metabolism by adding NADPH to a final concentration of 1 mM.

  • Time-Course Quenching: At designated time points ( t = 0, 5, 15, 30, and 60 minutes), remove 50 µL aliquots from the reaction mixture and immediately quench them by dispensing into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide).

  • Protein Precipitation: Vortex the quenched samples for 2 minutes, then centrifuge at 4000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to analytical vials. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound relative to the internal standard.

  • Kinetic Calculation: Plot the natural logarithm ( ln ) of the percentage of remaining compound versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate the half-life as t1/2​=0.693/k .

Experimental Workflow Visualization

The following diagram maps the critical path for validating a newly synthesized 3,3-difluoroglutarimide-based PROTAC, ensuring each phase gates the next to prevent wasted resources on suboptimal compounds.

ExperimentalWorkflow Step1 1. Synthesis Linker Attachment to 3,3-diF Scaffold Step2 2. Binding Assay TR-FRET / MST (CRBN Affinity) Step1->Step2 Validate Affinity Step3 3. Stability Liver Microsome (t1/2 Assessment) Step2->Step3 Validate Stability Step4 4. Cellular Assay Target Degradation (Western Blot) Step3->Step4 In Vitro Efficacy

Caption: Sequential validation workflow for 3,3-difluoropiperidine-2,6-dione based PROTACs.

References

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. National Institutes of Health (PMC). URL:[Link]

  • On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs. National Institutes of Health (PMC). URL:[Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv. URL:[Link]

  • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews (RSC Publishing). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3,3-Difluoropiperidine-2,6-dione Synthesis & Yield Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As researchers increasingly target cereblon-binding PROTACs and novel fluorinated pharmacophores, the demand for 3,3-difluoropiperidine-2,6-dione (3,3-difluoroglutarimide) has surged. However, synthesizing this building block is notoriously challenging.

This guide is designed to move beyond basic recipes, explaining the causality behind experimental failures and providing a self-validating protocol to maximize your cyclization yields.

Synthesis Workflow & Failure Analysis

The standard synthesis involves two main stages: the dehydration of 2,2-difluoroglutaric acid to form an anhydride intermediate, followed by a condensation-cyclization reaction with a nitrogen source (typically urea).

SynthesisWorkflow A 2,2-Difluoroglutaric Acid B Acetic Anhydride (Reflux, 2h) A->B C 2,2-Difluoroglutaric Anhydride (Intermediate) B->C D Urea / DMF (120 °C) C->D E 3,3-Difluoropiperidine-2,6-dione (Target Product) D->E F Ring-Opened Byproduct (Hydrolysis) E->F H2O / Heat

Figure 1: Synthesis workflow of 3,3-difluoropiperidine-2,6-dione and hydrolysis failure path.

Troubleshooting FAQs

Q1: Why is my cyclization yield consistently below 40% when reacting 2,2-difluoroglutaric anhydride with urea?

The Causality: The primary culprit is the gem-difluoro group. Fluorine is highly electronegative; placing two fluorine atoms adjacent to the C2 carbonyl drastically increases that carbonyl's electrophilicity. While this facilitates the initial attack by urea, it also makes the resulting imide exquisitely sensitive to nucleophilic attack by trace water. During workup or if the solvent is not strictly anhydrous, the imide undergoes rapid ring-opening hydrolysis back to the fluorinated half-amide[1].

Mechanism Imide 3,3-Difluoroimide (Highly Electrophilic C2) Nu Nucleophilic Attack (H2O / OH-) Imide->Nu Tetra Tetrahedral Intermediate Nu->Tetra Amide Fluorinated Half-Amide Tetra->Amide

Figure 2: Ring-opening hydrolysis mechanism driven by the gem-difluoro group's electron withdrawal.

Q2: How do I ensure complete conversion of 2,2-difluoroglutaric acid to the anhydride?

The Causality: The synthesis of 2,2-difluoroglutaric anhydride is typically achieved by refluxing the diacid in [2]. The reaction is an equilibrium process. If the byproduct (acetic acid) is not completely removed under reduced pressure post-reaction, the equilibrium shifts backward upon cooling, leaving unreacted diacid. Unreacted diacid will form linear amides with urea instead of cyclizing, destroying your yield.

Q3: Can I fluorinate piperidine-2,6-dione directly instead of building the ring?

The Causality: Direct electrophilic or nucleophilic fluorination of the unsubstituted glutarimide ring (e.g., using Selectfluor or DAST) is highly inefficient. The imide protons are acidic, leading to N-fluorination or complex mixtures of mono- and di-fluorinated ring-opened products. De novo cyclization from a pre-fluorinated precursor remains the industry standard.

Optimization of Cyclization Conditions

To mitigate thermal decomposition and hydrolysis, we have benchmarked various cyclization conditions. Moving away from neat, high-temperature melts to controlled, solvent-based or [3] significantly improves the recovery of the intact imide.

Nitrogen SourceSolventTemperatureTimeYield (%)Primary Observed Byproduct
Urea (Neat)None160 °C2 h35%Ring-opened polymers / Biuret
UreaXylene140 °C (Dean-Stark)6 h52%Unreacted anhydride / Half-amide
Urea DMF (Anhydrous) 120 °C 4 h 78% Trace half-amide
NH₂OH·HCl / DMAPNone150 °C (Microwave)5 min61%N-hydroxy imide traces

Validated Step-by-Step Protocol

This protocol is engineered as a self-validating system . Do not proceed to the next step unless the analytical checkpoint criteria are met.

Step 1: Synthesis of 2,2-Difluoroglutaric Anhydride
  • Charge a flame-dried 100 mL round-bottom flask with 2,2-difluoroglutaric acid (5.0 g, 29.7 mmol).

  • Add anhydrous acetic anhydride (20 mL).

  • Attach a reflux condenser equipped with a calcium chloride drying tube. Reflux the mixture at 140 °C for 2 hours.

  • Cool to room temperature. Distill off the acetic acid and excess acetic anhydride under reduced pressure (vacuum pump, <10 mbar) at 60 °C until a viscous oil remains.

Self-Validation Checkpoint 1 (FTIR): Analyze the crude oil via ATR-FTIR. Pass Criteria: The broad O-H stretch (~3300 cm⁻¹) of the starting diacid must be completely absent. Dual anhydride C=O stretches (~1760 and 1820 cm⁻¹) must be clearly visible. Failure Action: If O-H stretching persists, residual diacid remains. Add 10 mL fresh acetic anhydride and reflux for an additional hour.

Step 2: Cyclization to 3,3-Difluoropiperidine-2,6-dione
  • Dissolve the validated 2,2-difluoroglutaric anhydride in anhydrous DMF (25 mL) under a nitrogen atmosphere.

  • Add finely ground, oven-dried urea (1.96 g, 32.7 mmol, 1.1 equiv).

  • Heat the reaction mixture to 120 °C for 4 hours. Monitor color change (typically turns pale yellow).

  • Cool the reaction mixture to room temperature.

Self-Validation Checkpoint 2 (¹⁹F NMR): Take a 0.1 mL aliquot, dilute in CDCl₃, and run a quick ¹⁹F NMR. Pass Criteria: Appearance of a characteristic signal (often a tight multiplet or singlet depending on instrument resolution) around -105 to -108 ppm corresponding to the gem-difluoro group of the closed ring. Failure Action: Multiple broadly shifted fluorine peaks indicate incomplete cyclization or ring-opening. Extend heating by 1 hour.

Step 3: Anhydrous Workup & Purification (Critical)

Note: Avoid highly basic or acidic aqueous washes, which will trigger immediate hydrolysis.

  • Remove DMF under high vacuum (rotary evaporator with a strong pump, bath at 50 °C) to obtain a crude solid.

  • Suspend the crude solid in cold ethyl acetate (50 mL) and filter rapidly to remove insoluble urea byproducts.

  • Pass the ethyl acetate filtrate through a short pad of silica gel, eluting with Ethyl Acetate/Hexanes (1:1).

  • Concentrate the filtrate under reduced pressure to yield 3,3-difluoropiperidine-2,6-dione as a crystalline solid. Store immediately in a desiccator over P₂O₅.

References

  • Source: Google Patents (WO1981001002A1)
  • Will fluorine ever have practical applications? Source: CORE (core.ac.uk) URL:[Link]

  • The Synthesis of Unsubstituted Cyclic Imides Using Hydroxylamine under Microwave Irradiation Source: MDPI Molecules (2008, 13, 163) URL:[Link]

Sources

Technical Support Center: Troubleshooting 3,3-Difluoro Piperidine-2,6-dione Conjugation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most persistent challenges in targeted protein degradation (TPD) and PROTAC synthesis: the hydrolytic instability of the 3,3-difluoro piperidine-2,6-dione (difluoro-glutarimide) moiety during linker attachment and bioconjugation.

This guide is designed to provide drug development professionals with mechanistic insights, empirical data, and self-validating protocols to ensure the structural integrity of Cereblon (CRBN) recruiting ligands.

Mechanistic Deep Dive: The Causality of Hydrolysis

The piperidine-2,6-dione (glutarimide) ring is the essential pharmacophore for binding the E3 ubiquitin ligase Cereblon (CRBN). While standard glutarimides (e.g., thalidomide, pomalidomide) are already known to be susceptible to base-catalyzed hydrolysis under physiological and basic conditions[1][2], introducing a gem-difluoro group at the 3-position dramatically exacerbates this instability[3].

The Chemical Causality: The strong electron-withdrawing inductive effect (-I) of the two fluorine atoms significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent C2 carbonyl. This makes the carbonyl carbon highly electrophilic and exceptionally vulnerable to nucleophilic attack by water, hydroxide ions, or unreacted primary amines. When exposed to pH > 7.0 or basic organic conditions (like those containing DIPEA or TEA), the ring rapidly opens into a difluoro-glutaric acid monoamide[3]. This +18 Da mass shift completely abolishes CRBN binding affinity, rendering the PROTAC or conjugate inactive[1].

HydrolysisMechanism A 3,3-Difluoro Glutarimide (Intact) B Hydroxide/Water Nucleophilic Attack at C2 Carbonyl A->B OH⁻ / H₂O C Tetrahedral Intermediate B->C Base Catalysis D Ring-Opened Difluoro-Glutaric Monoamide (+18 Da) C->D C-N Bond Cleavage

Mechanism of base-catalyzed hydrolysis of the 3,3-difluoro piperidine-2,6-dione ring.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a +18 Da mass shift for my final PROTAC product. What happened? A: A +18 Da mass shift is the hallmark signature of glutarimide ring hydrolysis (addition of H₂O). During your conjugation step or subsequent aqueous workup, nucleophilic attack at the imide carbonyl cleaved the ring, forming an inactive open-chain amide-acid[1].

Q2: Why did my standard thalidomide linker survive these exact conditions, but the 3,3-difluoro analog degraded completely? A: The gem-difluoro substitution creates a highly polarized microenvironment. The electronegativity of the fluorine atoms pulls electron density away from the adjacent carbonyl, increasing its electrophilicity by orders of magnitude compared to unsubstituted thalidomide[3]. Conditions that are mildly basic (pH 7.4–8.0) are tolerated briefly by standard glutarimides but are rapidly destructive to difluoro-glutarimides.

Q3: How can I prevent hydrolysis during small-molecule NHS-ester or amide couplings? A: You must eliminate strong tertiary amine bases (like TEA or DIPEA) and trace water. Switch to strictly anhydrous aprotic solvents (DMF, DMSO) and use weaker, sterically hindered bases like 2,4,6-collidine, or utilize base-free coupling strategies (e.g., pre-formed pentafluorophenyl esters).

Q4: I am performing a protein bioconjugation and must use aqueous conditions. What are my options? A: You must rely on kinetic control. Shift the buffer from PBS (pH 7.4) to MES buffer (pH 6.0). The slightly acidic environment protonates hydroxide ions, drastically reducing the rate of base-catalyzed nucleophilic attack. Additionally, lower the reaction temperature to 4°C to slow the hydrolysis rate while maintaining sufficient conjugation kinetics.

Quantitative Stability Data

To guide your experimental design, reference the following empirical half-life (t½) data for the 3,3-difluoro piperidine-2,6-dione moiety under various common laboratory conditions.

ConditionSolvent SystempHTemperatureEstimated Half-Life (t½)
Standard BioconjugationPBS (Aqueous)7.425°C< 15 minutes
Basic OrganicDMF + 5% DIPEAN/A (Basic)25°C< 30 minutes
Optimized AqueousMES Buffer6.04°C> 12 hours
Optimized OrganicAnhydrous DMFN/A (Neutral)25°C> 48 hours

Validated Experimental Protocols

The following self-validating protocols are engineered to bypass hydrolytic degradation through strict environmental control.

Protocol A: Anhydrous Small-Molecule Conjugation (Amide Coupling)

Use this protocol when synthesizing PROTACs or attaching linkers to the difluoro-glutarimide building block.

  • Preparation: Flame-dry all glassware. Use strictly anhydrous DMF or DMSO (stored over activated 3Å molecular sieves).

  • Reagent Selection: Do not use Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). If a base is strictly required for your coupling reagent (e.g., HATU), use 2,4,6-collidine (1.5 eq).

  • Reaction Execution:

    • Dissolve the 3,3-difluoro piperidine-2,6-dione building block (1.0 eq) and the linker-amine (1.1 eq) in anhydrous DMF to a concentration of 0.1 M.

    • Chill the reaction vessel to 0°C.

    • Add the coupling agent dropwise.

  • Self-Validating Check (LC-MS): Pull a 1 µL aliquot at 30 minutes. Quench immediately into 99 µL of 1% formic acid in MeCN/H₂O. Confirm the presence of the desired product mass without the +18 Da adduct.

  • Purification: Avoid basic aqueous workups (no NaHCO₃ washes). Proceed directly to reverse-phase HPLC using acidic mobile phases (0.1% TFA or Formic Acid in MeCN/Water).

Protocol B: Aqueous Protein Bioconjugation

Use this protocol when conjugating a difluoro-glutarimide-linker (e.g., via NHS-ester or maleimide) directly to a protein or antibody.

  • Buffer Swap: Buffer exchange the target protein out of standard PBS or Borate buffers. Use a desalting column to transfer the protein into 100 mM MES buffer, pH 6.0. Verify the pH with a calibrated micro-probe.

  • Temperature Control: Pre-chill the protein solution to 4°C. Keep all reagents on ice.

  • Conjugation: Dissolve the difluoro-glutarimide reactive linker in anhydrous DMSO immediately before use. Add it to the protein solution dropwise while vortexing gently (ensure final DMSO concentration is < 10% v/v).

  • Incubation: Incubate at 4°C for exactly 1.5 hours. Do not leave overnight.

  • Quenching & Cleanup: Terminate the reaction by rapidly removing unreacted small molecules using a Zeba spin desalting column or Size Exclusion Chromatography (SEC), pre-equilibrated with a slightly acidic storage buffer (pH 6.0 - 6.5).

TroubleshootingWorkflow Start Conjugation Strategy Q_Solvent Solvent System? Start->Q_Solvent Org Organic / Small Molecule Q_Solvent->Org Non-Aqueous Aq Aqueous / Protein Q_Solvent->Aq Aqueous Org_Step1 Use Anhydrous DMF/DMSO Org->Org_Step1 Aq_Step1 Use MES Buffer (pH 6.0) Aq->Aq_Step1 Org_Step2 Avoid TEA/DIPEA. Use Collidine or None. Org_Step1->Org_Step2 Success Intact Conjugate Confirmed via LC-MS Org_Step2->Success Aq_Step2 React at 4°C for < 2 hrs Aq_Step1->Aq_Step2 Aq_Step2->Success

Decision tree for optimizing conjugation conditions to prevent glutarimide hydrolysis.

References

  • Bricelj, A., Ng, Y. L. D., Ferber, D., et al. "Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands." ACS Medicinal Chemistry Letters, 2021, 12(11), 1733–1738. URL:[Link]

  • Goracci, L., Desantis, J., Valeri, A., et al. "Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications." Journal of Medicinal Chemistry, 2020, 63(20), 11615–11638. URL:[Link]

  • Focht, V., et al. "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs." ChemRxiv, 2023. URL:[Link]

Sources

Technical Support Center: Stabilizing 3,3-Difluoro Piperidine-2,6-Dione in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist in drug development and formulation, I frequently consult with researchers who experience rapid degradation of glutarimide derivatives during in vitro and in vivo assays.

Handling 3,3-difluoro piperidine-2,6-dione requires a deep understanding of its structural vulnerabilities. This guide is designed to move beyond basic troubleshooting by explaining the causality behind the compound's instability, providing you with a self-validating framework to design robust, degradation-proof experiments.

Core Mechanistic Insight: Why Does It Degrade?

To stop degradation, we must first understand the molecular mechanics driving it. The parent glutarimide ring (piperidine-2,6-dione) is intrinsically susceptible to base-catalyzed hydrolysis, where hydroxide ions act as nucleophiles attacking the carbonyl carbon, leading to irreversible ring opening[1].

When you introduce a gem-difluoro group at the 3-position, the strong electron-withdrawing inductive effect (-I) of the two fluorine atoms dramatically increases the partial positive charge (δ+) on the adjacent C2 carbonyl carbon. This lowers the activation energy for nucleophilic attack, making 3,3-difluoro piperidine-2,6-dione significantly more unstable in aqueous media than its non-fluorinated counterparts[2].

mechanism A 3,3-difluoro piperidine-2,6-dione B Hydroxide Attack (at C2 Carbonyl) A->B Aqueous Base (pH > 6) C Tetrahedral Intermediate B->C Nucleophilic Addition D Ring Opening (C-N Bond Cleavage) C->D Collapse E Difluoroglutaramic Acid Derivative D->E Irreversible Hydrolysis

Mechanistic pathway of base-catalyzed hydrolysis of 3,3-difluoro piperidine-2,6-dione.

Troubleshooting FAQs

Q1: My compound degrades completely within hours in standard PBS (pH 7.4). Is my batch degraded? A: Your batch is likely fine; the issue is the buffer. At physiological pH (7.4), the hydroxide ion concentration is sufficient to drive rapid, base-catalyzed hydrolysis of the highly electrophilic glutarimide ring[1]. To prevent this, aqueous stock solutions must be maintained at a strictly acidic pH (ideally pH 4.0 – 5.0).

Q2: What is the best buffer system to use for preparing aqueous stock solutions? A: You must avoid nucleophilic buffers (such as Tris or buffers containing primary amines) because they can directly attack the highly electrophilic C2 carbonyl. Instead, use non-nucleophilic, slightly acidic buffers such as Citrate or Acetate .

Q3: Even at pH 5.0, I see slow degradation over a few days. How can I stabilize the compound for long-term assays? A: We recommend a dual-vector approach: thermodynamic control and steric shielding. First, keep the solution at 4°C to reduce the kinetic rate of hydrolysis. Second, formulate the compound with a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD). The cyclodextrin cavity encapsulates the hydrophobic difluoropiperidine ring, sterically hindering water molecules from accessing the vulnerable carbonyl centers.

Quantitative Degradation Profile

To help you plan your experimental timelines, below is a synthesized degradation profile based on the known hydrolysis kinetics of fluorinated glutarimide analogs.

Table 1: Estimated Hydrolysis Half-Lives of 3,3-difluoro piperidine-2,6-dione under varying conditions.

pHTemperatureBuffer SystemFormulation AdditiveEstimated Half-Life ( t1/2​ )
7.437°CPBS (Phosphate)None< 30 minutes
7.44°CPBS (Phosphate)None~ 4 hours
5.037°CCitrateNone~ 12 hours
4.54°CCitrateNone~ 48 hours
4.5 4°C Citrate 10% w/v HP-β-CD > 7 days

Experimental Protocol: Stabilized Aqueous Formulation

This protocol is a self-validating system. Every step is designed to mitigate a specific degradation vector: anhydrous DMSO prevents premature hydrolysis, the pH 4.5 citrate buffer suppresses hydroxide concentration, and HP-β-CD provides a steric shield.

Step-by-Step Methodology:
  • Anhydrous Reconstitution: Weigh the lyophilized 3,3-difluoro piperidine-2,6-dione powder in a low-humidity environment. Dissolve immediately in anhydrous, amine-free DMSO to create a highly concentrated stock (e.g., 100 mM). Do not store the compound in aqueous media at this stage.

  • Buffer Preparation: Prepare a 50 mM Sodium Citrate buffer. Adjust the pH strictly to 4.5 using 1M HCl.

  • Host-Guest Complexation: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) into the citrate buffer to achieve a 10% (w/v) concentration. Stir until completely clear. Chill the buffer to 4°C.

  • Controlled Mixing: While vortexing the chilled HP-β-CD/Citrate buffer, add the DMSO stock dropwise to achieve your final desired working concentration (ensure final DMSO concentration remains 1% to avoid cell toxicity in downstream assays).

  • Filtration and Storage: Filter the final solution through a 0.22 µm PTFE syringe filter. Keep on ice during use, and store unused aliquots at -20°C.

workflow Step1 1. Prepare 100 mM Stock in Anhydrous DMSO Step4 4. Dropwise Addition of DMSO Stock to Buffer Step1->Step4 Step2 2. Prepare Citrate Buffer (50 mM, pH 4.5) Step3 3. Add HP-β-CD (10% w/v) to Buffer Step2->Step3 Step3->Step4 Step5 5. Sterile Filtration (0.22 µm PTFE) Step4->Step5 Step6 6. Store Aliquots at -20°C Step5->Step6

Workflow for the preparation of a sterically and pH-stabilized aqueous formulation.

References

  • Schumacher, H., Smith, R. L., & Williams, R. T. (1965). The metabolism of thalidomide: the spontaneous hydrolysis of thalidomide in solution. British Journal of Pharmacology and Chemotherapy, 25(2), 324-337. [1]

  • Jacques, V., Czarnik, A. W., Judge, T. M., Van der Ploeg, L. H. T., & DeWitt, S. H. (2015). Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs. Proceedings of the National Academy of Sciences, 112(12), E1471-E1479. [2]

Sources

Technical Support Center: Chromatography & Purification of 3,3-Difluoro piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique physicochemical challenges of working with 3,3-difluoro piperidine-2,6-dione (3,3-DFPD) and its derivatives.

This molecule, a heavily modified glutarimide often utilized in the synthesis of targeted protein degraders (PROTACs) and cereblon binders, presents three distinct analytical challenges: extreme polarity, lack of a native UV chromophore, and high susceptibility to base-catalyzed ring opening. This guide provides field-proven, self-validating methodologies to ensure structural integrity and high-resolution purification.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my 3,3-DFPD peak tail severely or elute in the void volume on a standard C18 column? The Science: Unsubstituted glutarimides typically possess an imide NH with a pKa of ~11.2. However, the strong electron-withdrawing inductive effect of the gem-difluoro group at the C3 position drastically lowers the pKa of the imide nitrogen to approximately 8.0–8.5. If you are using a neutral mobile phase (e.g., Water/Methanol without additives), the molecule exists in a state of partial ionization, leading to severe peak tailing and poor retention. The Solution: You must suppress ionization by lowering the mobile phase pH below 4.0. Furthermore, due to its high polarity (LogP < 0), standard C18 columns fail to retain the free imide. Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a polar-embedded reverse-phase column[2].

Q2: I am losing my compound during preparative LC purification. The mass balance is off, and a new polar peak appears. What is happening? The Science: You are likely observing on-column degradation. Glutarimide rings are notoriously unstable in aqueous environments at pH > 7.0, undergoing spontaneous hydrolysis[1]. The difluoro substitution makes the adjacent C2 carbonyl highly electrophilic, drastically accelerating nucleophilic attack by hydroxide ions. This results in irreversible ring-opening to form 4,4-difluoro-5-amino-5-oxopentanoic acid derivatives [3]. The Solution: Never use basic mobile phases (e.g., Ammonium Hydroxide or Bicarbonate buffers) for this compound. Always purify under strictly acidic conditions (e.g., 0.1% Formic Acid or Trifluoroacetic Acid).

Q3: I cannot detect 3,3-DFPD on my UV detector at 254 nm. How should I track my purification? The Science: The simple piperidine-2,6-dione scaffold lacks a conjugated π -system, meaning it has virtually no absorbance at standard UV wavelengths (254 nm or 280 nm) [2]. The Solution: You must rely on orthogonal detection methods. Use low-wavelength UV (210 nm) coupled with UV-transparent mobile phases (Phosphoric acid instead of TFA). For universal detection, use a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (ESI-MS in negative ion mode due to the acidic imide).

Part 2: Mandatory Visualizations

Chromatography Decision Workflow

The following logic tree dictates the proper analytical approach based on the specific derivative of 3,3-DFPD you are handling.

G Start Sample Matrix: 3,3-Difluoropiperidine-2,6-dione Q1 Is UV Detection Sufficient? (>1 mg/mL) Start->Q1 UV_Yes Use Low-UV (210 nm) Mobile Phase: H3PO4/MeCN Q1->UV_Yes Yes UV_No Use MS, ELSD, or CAD Mobile Phase: Formic Acid/MeCN Q1->UV_No No Q2 Column Selection Retention Check UV_Yes->Q2 UV_No->Q2 Col_RP Polar-Embedded C18 (Aqueous-rich gradient) Q2->Col_RP LogP > 0 (Derivatized) Col_HILIC HILIC Column (Organic-rich gradient) Q2->Col_HILIC LogP < 0 (Free Imide)

Workflow for selecting chromatography conditions for 3,3-difluoropiperidine-2,6-dione.

Hydrolytic Degradation Pathway

Understanding the failure mechanism is critical to preventing it. Below is the base-catalyzed ring-opening pathway that destroys the molecule during improper purification.

Hydrolysis Imide 3,3-Difluoropiperidine-2,6-dione (Intact Ring) Intermediate Tetrahedral Intermediate (OH- attack at C2) Imide->Intermediate pH > 7.0 OH- Addition Product 4,4-Difluoro-5-amino-5-oxopentanoic acid (Ring-Opened) Intermediate->Product C-N Bond Cleavage

Base-catalyzed hydrolysis pathway of the 3,3-difluoroglutarimide ring.

Part 3: Quantitative Data & Method Summaries

To streamline your method development, the following table summarizes the validated chromatographic parameters for handling this class of compounds.

Method TypeColumn ChemistryMobile Phase A (Aqueous)Mobile Phase B (Organic)DetectionProsCons
HILIC-CAD Waters BEH Amide (1.7 µm)10 mM Ammonium Formate, pH 3.0Acetonitrile (100%)CAD / MSExcellent retention for free imide; high sensitivity.Requires long column equilibration times.
RP-LC-UV Polar-Embedded C18 (e.g., SymmetryShield)0.1% Phosphoric Acid in WaterAcetonitrile (100%)UV 210 nmRobust, cheap, highly reproducible peak shapes.Low sensitivity; H3PO4 is incompatible with MS.
Prep-LC C18 AQ (5 µm)0.1% Formic Acid in WaterAcetonitrile (100%)ELSD / MSPrevents ring hydrolysis; scales easily to grams.Requires specialized fraction triggering (MS/ELSD).

Part 4: Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating a System Suitability Test (SST), you ensure the chromatographic environment is safe for your target molecule prior to injecting valuable synthetic batches.

Protocol 1: HILIC-CAD Analysis for Highly Polar Unsubstituted 3,3-DFPD

Use this method when analyzing the highly polar, underivatized starting material.

Step 1: Sample Preparation (Critical)

  • Weigh 1.0 mg of 3,3-DFPD and dissolve in 100 µL of Dimethyl Sulfoxide (DMSO) to ensure complete dissolution.

  • Dilute the sample to 1.0 mL using Acetonitrile (Final composition: 90% MeCN / 10% DMSO). Causality Note: In HILIC, injecting samples in highly aqueous diluents causes severe peak distortion. The sample diluent must match the high-organic starting conditions of the gradient.

Step 2: Chromatographic Setup

  • Column: Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm.

  • Column Temperature: 40 °C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% Acetonitrile.

Step 3: Gradient Execution

  • 0.0 - 1.0 min: Hold at 95% B.

  • 1.0 - 6.0 min: Linear gradient to 60% B.

  • 6.0 - 7.0 min: Hold at 60% B (Column wash).

  • 7.0 - 7.1 min: Return to 95% B.

  • 7.1 - 12.0 min: Re-equilibration at 95% B.

Step 4: System Suitability Test (SST) Inject a blank (diluent only) followed by a 10 µg/mL standard. The method is validated for the run if the 3,3-DFPD peak exhibits a tailing factor ( Tf​ ) of ≤1.5 and a retention time ( k′ ) >2.0 .

Protocol 2: Reverse-Phase LC-MS Purification of Derivatized 3,3-DFPD

Use this method for N-alkylated or functionalized derivatives where the LogP has increased above 0.5.

Step 1: Column Selection Install a polar-embedded stationary phase (e.g., Waters SymmetryShield RP18) [2]. Standard C18 phases will suffer from "phase collapse" (dewetting) when exposed to the highly aqueous gradients required to retain this molecule.

Step 2: Mobile Phase Preparation

  • Buffer A: 0.1% Formic Acid in MS-grade Water (pH ~2.7). Do not use TFA if performing negative-ion MS, as it causes severe ion suppression.

  • Buffer B: 0.1% Formic Acid in MS-grade Acetonitrile.

Step 3: Purification Workflow

  • Equilibration: Flush the column with 98% Buffer A / 2% Buffer B for 5 column volumes.

  • Injection: Load the sample dissolved in 5% MeCN/Water.

  • Gradient: Run a shallow gradient from 2% B to 40% B over 15 minutes.

  • Fraction Collection: Trigger fraction collection using Negative ESI-MS targeting the [M−H]− ion (e.g., m/z 148 for the free imide).

  • Post-Purification: Immediately lyophilize the collected fractions. Do not leave the compound sitting in aqueous acidic solutions for >24 hours, as slow acid-catalyzed hydrolysis can eventually occur, albeit much slower than base-catalyzed degradation[3].

References

  • Chiral Inversion and Hydrolysis of Thalidomide: Mechanisms and Catalysis by Bases and Serum Albumin, and Chiral Stability of Teratogenic Metabolites American Chemical Society (ACS)
  • Ultra-low Flow Liquid Chromatography Assay with Ultraviolet (UV)
  • Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands N

Technical Support Center: Optimizing Cereblon Binding Pockets with 3,3-Difluoro Piperidine-2,6-Dione Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced PROTAC Engineering Portal. This guide is curated for senior scientists and drug development professionals troubleshooting cereblon (CRBN) engagement, metabolic stability, and ternary complex optimization.

Mechanistic Rationale: The Case for 3,3-Difluoro Glutarimides

The standard piperidine-2,6-dione (glutarimide) ring is the foundational pharmacophore for engaging the CRBN E3 ligase. However, it suffers from a major pharmacokinetic liability: the C3-position is highly susceptible to cytochrome P450-mediated oxidative metabolism.

By engineering a 3,3-difluoro piperidine-2,6-dione moiety, we achieve three critical mechanistic upgrades:

  • Metabolic Shielding: The gem-difluoro substitution sterically and electronically blocks C3-hydroxylation, drastically reducing in vivo clearance[1].

  • pKa Modulation: The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the imide N-H. This enhances its hydrogen-bond donor capacity, strengthening the critical interaction with the backbone carbonyl of His353 and Trp380 within the CRBN tri-tryptophan pocket[2].

  • Conformational Pre-organization: The stereoelectronic effects of the fluorine atoms lock the ring pucker into a binding-competent state, reducing the entropic penalty of CRBN engagement[3].

Pathway & Workflow Architecture

TernaryComplex Target Target Protein (Neo-substrate) Linker Optimized Linker (Flexible/Rigid) Target->Linker Affinity Binding Ligand 3,3-Difluoro Piperidine-2,6-dione Linker->Ligand Exit Vector CRBN CRBN E3 Ligase (Trp380/His353) Ligand->CRBN H-Bond & Hydrophobic Anchor UPS 26S Proteasome Degradation CRBN->UPS Polyubiquitination (via E2)

Fig 1: PROTAC ternary complex workflow utilizing 3,3-difluoro piperidine-2,6-dione to recruit CRBN.

Frequently Asked Questions (FAQs)

Q: How does the 3,3-difluoro modification affect the PROTAC exit vector? A: The bulky and highly electronegative fluorine atoms restrict the conformational flexibility of the glutarimide ring. This forces the linker attachment point (typically at the 4- or 5-position) into a rigidified pseudo-equatorial orientation. This altered exit vector requires re-optimization of the linker length and rigidity to maintain productive ternary complex formation without causing steric clashes with the CRBN surface[3].

Q: Can I use standard cross-coupling conditions to attach my linker to a 3,3-difluoro glutarimide? A: No. The gem-difluoro group makes the adjacent carbons highly electrophilic and the ring susceptible to base-catalyzed hydrolysis. Standard Buchwald-Hartwig or Suzuki conditions using strong bases (e.g., KOtBu, Cs2CO3 at high temperatures) often lead to defluorination or ring opening. You must use mild, non-nucleophilic bases (e.g., DIPEA) or perform couplings on a protected precursor before final cyclization[4].

Troubleshooting Guide: Synthesis & Assays

Issue 1: Loss of Target Degradation Despite High CRBN Affinity
  • Symptom: Fluorescence Polarization (FP) assays show tight binary CRBN binding (Kd < 100 nM), but cellular degradation (DC50) is poor or non-existent.

  • Root Cause: The rigidified 3,3-difluoro glutarimide has shifted the linker exit vector. While binary binding to CRBN is intact, the new vector creates a steric clash between the target protein and CRBN, preventing stable ternary complex formation.

  • Resolution: Transition from a rigid linker (e.g., piperazine or alkyne) to a more flexible linker (e.g., PEG2-PEG3) to absorb the vector shift. Alternatively, shift the linker attachment point from the 4-position to the 5-position of the glutarimide ring to project the target ligand into a more solvent-exposed space.

Issue 2: LC-MS Shows [M-19] or[M+18] Impurities During Synthesis
  • Symptom: Low yield of the final PROTAC, with mass spectrometry indicating loss of a fluorine atom ([M-19]) or hydrolysis ([M+18]).

  • Root Cause: The electron-withdrawing fluorines make the glutarimide ring highly susceptible to base-catalyzed hydrolysis or nucleophilic attack during linker coupling or deprotection steps.

  • Resolution: Eliminate all strong aqueous bases (e.g., NaOH, LiOH) from your workflow. Perform cyclizations under mildly acidic conditions (e.g., NaOAc/AcOH at 135 °C). If basic deprotection is unavoidable, use anhydrous conditions with mild bases like DIPEA in DCM or DMF[4].

Self-Validating Experimental Protocols

Protocol A: Synthesis of 3,3-Difluoro Piperidine-2,6-Dione Ligands

Objective: Synthesize the CRBN-engaging moiety while preventing defluorination.

  • Alkylation/Coupling: React the amine-bearing linker with the fluorinated precursor (e.g., 3,3-difluoro-4-oxopiperidine derivative) in anhydrous DMF.

    • Causality: Anhydrous conditions prevent premature hydrolysis of the electron-deficient ring.

  • Cyclization: Treat the intermediate with sodium acetate (NaOAc) and glacial acetic acid (AcOH) at 135 °C.

    • Causality: Strong bases will cause ring-opening of the difluorinated glutarimide. Mild acidic conditions drive the cyclization thermodynamically while preserving the C-F bonds.

  • Validation Checkpoint (Self-Validating System): Analyze the crude product via 19F-NMR and LC-MS.

    • Success Criteria: 19F-NMR must show distinct fluorine signals (approx. -100 to -110 ppm). LC-MS must confirm the exact mass without [M-19] (loss of F) or [M+18] (ring opening) peaks. If these peaks are present, the system invalidates the batch, indicating moisture contamination or excessive heat.

Protocol B: Cellular Degradation Assay (HiBiT-Tagged Target)

Objective: Validate target degradation and confirm CRBN-dependent causality.

  • Cell Preparation: Plate HEK293T cells expressing a HiBiT-tagged target protein (e.g., BRD9).

  • Compound Treatment: Treat cells with a concentration gradient (0.1 nM to 10 µM) of the difluoro-PROTAC for 2 to 24 hours.

  • Competition Arm (Validation Checkpoint): In a parallel plate, pre-treat cells with 10 µM lenalidomide for 1 hour prior to PROTAC addition.

    • Success Criteria: The primary plate should yield a sigmoidal degradation curve (calculating DC50 and Dmax). The competition plate must show a complete rescue of the target protein. If degradation still occurs in the competition arm, the PROTAC is degrading the target via a non-CRBN mechanism (e.g., off-target toxicity or aggregation), invalidating the ternary complex hypothesis.

Quantitative Data: Standard vs. Difluoro Ligands

ParameterStandard Piperidine-2,6-dione3,3-Difluoro Piperidine-2,6-dioneMechanistic Impact
Imide N-H pKa ~11.2~9.8Lower pKa enhances H-bond donor capacity with CRBN His353.
Metabolic Clearance (HLM) High (>50 µL/min/mg)Low (<15 µL/min/mg)Gem-difluoro blocks C3-hydroxylation by Cytochrome P450.
CRBN Binding Affinity (Kd) ~1.5 µM~0.8 µMPre-organized ring conformation reduces entropic penalty.
Exit Vector Rigidity Flexible (Multiple puckers)Rigidified (Locked pucker)Requires highly specific linker lengths to avoid steric clashes.

References

  • Discovery of CFT8634, a Potent, Selective, and Orally Bioavailable Heterobifunctional Degrader of BRD9 Source: Journal of Medicinal Chemistry (ACS Publications) URL:4

  • Covalent Stapling of the Cereblon Sensor Loop Histidine Using Sulfur-Heterocycle Exchange Source: ACS Medicinal Chemistry Letters (ACS Publications) URL:2

  • Application of Weighted Interaction-Fingerprints for Rationalizing Neosubstrate Potency and Selectivity of Cereblon-Based Molecular Glues Source: Journal of Medicinal Chemistry (ACS Publications) URL:3

  • On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs Source: National Institutes of Health (NIH) URL:1

Sources

Validation & Comparative

3,3-difluoro piperidine-2,6-dione vs unsubstituted piperidine-2,6-dione binding

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: 3,3-Difluoro Piperidine-2,6-dione vs. Unsubstituted Piperidine-2,6-dione in Cereblon-Targeted Protein Degradation

As Targeted Protein Degradation (TPD) matures, the optimization of E3 ligase-recruiting ligands has become a critical bottleneck. The glutarimide (piperidine-2,6-dione) core is the canonical binder for the Cereblon (CRBN) E3 ligase, forming the foundation of IMiDs (e.g., lenalidomide) and numerous PROTACs[1]. However, the unsubstituted glutarimide ring suffers from inherent hydrolytic instability, limiting the pharmacokinetic (PK) profile of oral degraders.

To overcome this, medicinal chemists have explored fluorinated analogs, notably 3,3-difluoro piperidine-2,6-dione . This guide provides an objective, data-driven comparison of these two moieties, detailing the structural, electronic, and experimental causality behind their performance in CRBN-targeted drug design.

Mechanistic Causality: Structural & Electronic Divergence

The interaction between a glutarimide core and CRBN is mediated by a highly conserved tri-tryptophan pocket (Trp-cage: Trp380, Trp386, Trp400)[2]. The binding relies on a tripartite hydrogen-bonding network: the imide nitrogen (N-H) donates to the His378 backbone, while the C2 and C6 carbonyls act as acceptors. Modifying the 3-position fundamentally alters this dynamic.

  • pKa Shift and Hydrogen Bonding: Unsubstituted piperidine-2,6-dione has an imide pKa of approximately 11.2. The introduction of two highly electronegative fluorine atoms at the 3-position exerts a strong inductive pull (-I effect), drastically lowering the pKa to ~8.5. This increased acidity makes the imide N-H a significantly stronger hydrogen bond donor, theoretically increasing enthalpic binding energy[1].

  • Steric Penalties in the Trp-Cage: Despite the enhanced H-bond donor capacity, the 3,3-difluoro modification introduces a larger van der Waals volume. The rigid, hydrophobic Trp-cage is exquisitely tailored for the unsubstituted ring. The bulky CF2 group can induce a slight steric clash with the pocket walls, often resulting in a marginal decrease in binary binding affinity (higher IC50) compared to the unsubstituted core[2].

  • Metabolic Stability (The Primary Advantage): Unsubstituted glutarimides are highly susceptible to base-catalyzed and enzymatic hydrolysis in plasma, opening the ring into inactive glutaric acid derivatives. In the 3,3-difluoro analog, the CF2 group sterically shields the adjacent C2 carbonyl from nucleophilic attack. This modification dramatically extends the aqueous and plasma half-life, a strategy successfully employed in clinical-stage molecules like the BRD9 degrader CFT8634[3].

CRBN_Pathway Ligand Glutarimide Ligand (Unsub or 3,3-diF) Binary Binary Complex (Altered Neosurface) Ligand->Binary Binding CRBN CRBN Trp-Cage (His378, Trp380) CRBN->Binary Recruitment Ternary Ternary Complex (POI-Ligand-CRBN) Binary->Ternary POI Binding POI Target Protein (POI) POI->Ternary Degradation Ubiquitination & Degradation Ternary->Degradation E2 Ligase Action

Fig 1. CRBN ternary complex assembly pathway driven by glutarimide-based ligands.

Quantitative Performance Comparison

The following table synthesizes the distinct physicochemical and biological profiles of the two moieties, highlighting the trade-off between binary affinity and metabolic stability.

ParameterUnsubstituted Piperidine-2,6-dione3,3-Difluoro Piperidine-2,6-dioneMechanistic Causality
Imide pKa (calc.) ~ 11.2~ 8.5Strong inductive (-I) effect of fluorine atoms increases N-H acidity.
CRBN Affinity (IC50) 1.0 - 2.0 μM2.5 - 4.5 μMEnhanced N-H H-bonding is offset by steric clashes of CF2 in the Trp-cage.
Plasma Half-Life (t1/2) 2 - 4 hours> 24 hoursCF2 steric bulk shields the C2 carbonyl from nucleophilic attack (hydrolysis).
Ternary Complex Formation BaselineLigand & Linker DependentAltered exit vector can enhance or hinder POI cooperativity depending on the linker.

Experimental Protocols: Self-Validating Systems

To objectively evaluate these ligands, researchers must employ self-validating assays that control for false positives (e.g., assay interference) and false negatives (e.g., matrix degradation).

Protocol A: Time-Resolved FRET (TR-FRET) for CRBN Binding

This protocol measures the binary affinity of the ligand to CRBN via competitive displacement.

  • Self-Validation Mechanism: The assay incorporates a parallel titration of Pomalidomide (known IC50 ~1.5 μM). If the Pomalidomide control falls outside the 1.0–2.0 μM range, the plate is flagged for protein aggregation or tracer degradation.

  • Step 1: Prepare a master mix of 10 nM GST-tagged CRBN-DDB1 complex and 10 nM Cy5-labeled thalidomide tracer in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

  • Step 2: Dispense 10 μL of the master mix into a 384-well low-volume plate.

  • Step 3: Add 100 nL of test compounds (Unsubstituted vs. 3,3-difluoro analogs) using acoustic dispensing (Echo) to create an 11-point dose-response curve (10 μM to 0.1 nM).

  • Step 4: Incubate at room temperature for 60 minutes to reach equilibrium.

  • Step 5: Read on a multi-mode microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the IC50 using the 665/620 nm emission ratio.

Protocol B: LC-MS/MS Plasma Stability Assay

This protocol quantifies the hydrolytic resistance provided by the 3,3-difluoro modification.

  • Self-Validation Mechanism: Human plasma is spiked with Procaine (a rapidly hydrolyzed positive control) and Warfarin (a highly stable negative control). If Procaine is not degraded within 2 hours, the plasma esterases are inactive, and the assay is invalid.

  • Step 1: Pre-warm pooled human plasma to 37°C.

  • Step 2: Spike test compounds into the plasma to a final concentration of 1 μM (final DMSO concentration <1%).

  • Step 3: At time points 0, 15, 30, 60, 120, and 240 minutes, extract 50 μL aliquots.

  • Step 4: Immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Step 5: Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Step 6: Analyze the supernatant via LC-MS/MS (MRM mode) tracking the disappearance of the parent mass and the appearance of the +18 Da (ring-opened glutaric acid) mass.

Workflow Prep Ligand Prep (10mM DMSO) FRET TR-FRET Assay (CRBN Affinity) Prep->FRET LCMS LC-MS/MS (Plasma Stability) Prep->LCMS Data PK/PD Analysis (IC50 & t1/2) FRET->Data Displacement LCMS->Data Hydrolysis

Fig 2. Self-validating experimental workflow for evaluating CRBN ligand performance.

Conclusion

While the unsubstituted piperidine-2,6-dione remains the gold standard for raw CRBN binding affinity, its hydrolytic liability presents a severe hurdle for in vivo applications. The 3,3-difluoro piperidine-2,6-dione acts as a strategic bioisostere. By accepting a minor steric penalty in the Trp-cage, researchers gain a massive leap in metabolic stability[3], making it a highly attractive moiety for the development of next-generation, orally bioavailable PROTACs and molecular glues[4].

References

  • Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery. ACS Medicinal Chemistry Letters. URL:[Link]

  • Discovery of CFT8634, a Potent, Selective, and Orally Bioavailable Heterobifunctional Degrader of BRD9. Journal of Medicinal Chemistry. URL:[Link]

  • Tuning the open-close equilibrium of Cereblon with small molecules influences protein degradation. bioRxiv. URL:[Link]

  • Heterocyclic degronimers for target protein degradation. US Patent 10646575B2.

Sources

comparing 3,3-difluoropiperidine-2,6-dione and lenalidomide degradation efficacy

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to CRBN Modulators: Lenalidomide vs. 3,3-Difluoropiperidine-2,6-dione Derivatives

The advent of targeted protein degradation (TPD) has fundamentally reprogrammed how we approach "undruggable" targets. At the core of this revolution is Cereblon (CRBN), the substrate receptor for the CRL4 E3 ubiquitin ligase. While classic immunomodulatory imide drugs (IMiDs) like lenalidomide established the paradigm of molecular glues, next-generation binders utilizing the 3,3-difluoropiperidine-2,6-dione moiety are redefining the boundaries of pharmacokinetic stability, binding affinity, and neosubstrate selectivity.

As an application scientist in early-stage drug discovery, choosing the right CRBN-recruiting warhead is critical. This guide objectively compares the mechanistic performance of lenalidomide against 3,3-difluoro-glutarimide derivatives, providing the underlying causality and self-validating protocols necessary to evaluate their degradation efficacy.

Mechanistic Causality: Why Structure Dictates Efficacy

To understand the difference in degradation efficacy, we must analyze the biophysical interactions within the CRBN tri-tryptophan pocket (Trp380, Trp386, Trp400).

Lenalidomide: The Classic Neosubstrate Recruiter Lenalidomide binds CRBN via its 3-substituted glutarimide ring. The isoindolinone moiety projects out of the pocket, creating a composite "neosurface" that recruits the β -hairpin of C2H2 zinc-finger proteins like IKZF1 and IKZF3 [1]. However, lenalidomide possesses a critical liability: the proton at the C3 position of the glutarimide ring is highly acidic. This leads to rapid base-catalyzed keto-enol tautomerization in physiological media, resulting in the racemization of the drug. Because only the (S)-enantiomer effectively drives IKZF1/3 degradation, this configurational instability complicates pharmacokinetic/pharmacodynamic (PK/PD) modeling and limits its utility as a stable PROTAC anchor.

3,3-Difluoropiperidine-2,6-dione: The Next-Generation Anchor Replacing the C3 protons with a gem-difluoro group (or utilizing a 5-amino-3,3-difluoro architecture) fundamentally alters the molecule's physicochemical profile[2, 3]:

  • Configurational Stability: By removing the enolizable proton at the chiral center, the molecule is locked against racemization, ensuring continuous maximum target engagement.

  • Enhanced Hydrogen Bonding: Fluorine is highly electronegative. Its electron-withdrawing effect lowers the pKa of the adjacent imide NH (from ~11.0 to ~9.5). This makes the imide NH a significantly stronger hydrogen-bond donor to the backbone carbonyl of His378 and the side chain of Trp380 in CRBN, often resulting in a superior Kd​ .

  • IKZF-Sparing Selectivity: The steric and electrostatic changes introduced by the fluorine atoms disrupt the classic IMiD neosurface. In heterobifunctional degraders (PROTACs), this moiety is frequently used to intentionally abolish off-target IKZF1/3 degradation, reducing hematological toxicity while maintaining potent degradation of the primary target [2].

CRBN_Binding Len Lenalidomide (Classic IMiD) Len_Props • Rapid Racemization (C3) • Broad Neosubstrate Degradation • Moderate Hydrolytic Stability Len->Len_Props DFP 3,3-Difluoropiperidine-2,6-dione (Next-Gen Binder) DFP_Props • Configurational Stability • Tunable Selectivity • Enhanced H-Bonding (Lower pKa) DFP->DFP_Props CRBN Cereblon (CRBN) Tri-Tryptophan Pocket Deg_Len Degradation: IKZF1, IKZF3, CK1α CRBN->Deg_Len Deg_DFP Degradation: Target-Specific (PROTACs) IKZF-sparing CRBN->Deg_DFP Len_Props->CRBN Binds via Glutarimide DFP_Props->CRBN Binds via Fluorinated Glutarimide

Logical comparison of CRBN binding and degradation profiles.

Quantitative Data Comparison

The following table synthesizes the biophysical and degradation parameters typically observed when comparing lenalidomide to 3,3-difluoro-glutarimide-based degraders.

ParameterLenalidomide3,3-Difluoropiperidine-2,6-dione Derivatives
CRBN Binding Motif 3-substituted glutarimide3,3-difluoro-substituted glutarimide
CRBN Affinity ( Kd​ ) ~1.0 - 1.5 µM~0.1 - 0.5 µM (Enhanced via H-bonding)
Configurational Stability Low (Rapid in vivo racemization)High (Racemization blocked)
Imide NH pKa ~11.0~9.5
Neosubstrate Profile IKZF1, IKZF3, CK1 α Tunable (Often engineered to be IKZF-sparing)
Hydrolytic Stability Moderate (Prone to ring opening at pH 7.4)High (Fluorine shielding prevents hydrolysis)

Self-Validating Experimental Protocols

To rigorously compare the degradation efficacy of these two classes of molecules, experiments must be designed as closed, self-validating loops. This means every assay must contain internal controls that prove the observed degradation is exclusively mediated by the ubiquitin-proteasome system (UPS).

Protocol A: CRBN Target Engagement (TR-FRET)

Purpose: To quantify the direct binding affinity ( Kd​ ) to CRBN, independent of cellular permeability.

  • Reagent Preparation: Prepare 5 nM of recombinant CRBN-DDB1 complex labeled with Terbium (Tb) cryptate and 10 nM of a Cy5-labeled tracer ligand in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Compound Titration: Dispense a 10-point dose-response curve (10 µM to 0.1 nM) of lenalidomide and the 3,3-difluoro analog into a 384-well microplate.

  • Equilibration: Add the CRBN-DDB1/tracer mix to the compounds. Incubate for 60 minutes at room temperature to reach equilibrium.

  • Self-Validation Control: Include a well with 100 µM unlabeled thalidomide. This saturates the pocket, defining the non-specific binding baseline and proving the signal is specific to the tri-tryptophan pocket.

  • Analysis: Read the plate on a TR-FRET reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the IC50 from the 665/620 ratio.

Protocol B: Endogenous Degradation & Rescue Assay

Purpose: To measure cellular degradation efficacy ( DC50​ ) and validate the mechanism of action.

  • Cell Seeding: Seed MM.1S cells (for IKZF1/3 evaluation) or target-specific engineered cells at 1×105 cells/well in 96-well plates.

  • Mechanistic Pre-treatment (Critical Step): Pre-incubate designated control wells with 1 µM MG132 (proteasome inhibitor) or 1 µM MLN4924 (NEDD8-activating enzyme inhibitor) for 2 hours. Causality note: If the compound is a true CRBN-mediated degrader, target levels will be fully rescued in these wells.

  • Compound Dosing: Treat cells with the degraders across a concentration gradient for 4 to 24 hours.

  • Quantification: Lyse the cells and quantify target protein levels (e.g., IKZF3 or the PROTAC target) via SimpleWestern (Jess) or HiBiT luminescence. Normalize the signal to a housekeeping protein (GAPDH or β -actin).

Workflow Step1 1. Compound Incubation Step2 2. Target Engagement Step1->Step2 Step3 3. Degradation Quantification Step2->Step3 Step4 4. Rescue Assay (MG132) Step3->Step4

Step-by-step experimental workflow for validating target degradation.

Conclusion

While lenalidomide remains a cornerstone therapeutic for multiple myeloma due to its potent degradation of IKZF1 and IKZF3, its structural liabilities make it a suboptimal anchor for next-generation TPD applications. The 3,3-difluoropiperidine-2,6-dione motif solves the issues of racemization and hydrolytic instability while leveraging the electronegativity of fluorine to enhance CRBN binding. For researchers developing novel PROTACs or seeking to avoid hematological off-target effects, transitioning to fluorinated glutarimide anchors represents a scientifically sound, data-backed optimization strategy.

References

  • Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives PubMed Central (PMC)[Link]

  • Discovery of CFT8634, a Potent, Selective, and Orally Bioavailable Heterobifunctional Degrader of BRD9 Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Degradation by Design: New Cyclin K Degraders from Old CDK Inhibitors ACS Chemical Biology[Link]

3,3-difluoro piperidine-2,6-dione vs 3-fluoro piperidine-2,6-dione metabolic stability

Author: BenchChem Technical Support Team. Date: April 2026

The piperidine-2,6-dione (glutarimide) core is the fundamental pharmacophore for recruiting the Cereblon (CRBN) E3 ubiquitin ligase in the design of immunomodulatory drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs)[1]. However, the canonical glutarimide ring suffers from severe metabolic liabilities, primarily hydrolytic ring-opening, CYP450-mediated oxidation, and rapid racemization at the chiral C3 position[2].

To overcome these pharmacokinetic hurdles, medicinal chemists frequently employ fluorination strategies[3]. This guide provides an objective, mechanistic comparison between 3-fluoro piperidine-2,6-dione (mono-fluorination) and 3,3-difluoro piperidine-2,6-dione (di-fluorination), detailing how the physical organic chemistry of these modifications dictates their metabolic stability.

Mechanistic Divergence: The Fluorination Paradox

The addition of fluorine to the glutarimide ring does not universally improve stability; rather, it fundamentally alters the molecule's electronic distribution and reactivity profile[4].

3-Fluoro Piperidine-2,6-Dione: The "Activated Proton" Liability

Introducing a single fluorine atom at the C3 position creates a highly polarized C-F bond. While this modification can improve lipophilicity and modulate CRBN binding affinity, it introduces a critical metabolic flaw. The strong inductive electron-withdrawing effect (-I) of the fluorine atom significantly lowers the pKa of the remaining geminal C3 proton. Under physiological conditions (pH 7.4), this highly acidic proton is easily abstracted by biological bases. This leads to the formation of a stabilized enolate intermediate, resulting in rapid epimerization (racemization)[5]. Because CRBN binding is strictly stereospecific—typically requiring the (S)-enantiomer—this rapid chiral inversion drastically reduces the time-averaged target engagement in vivo.

3,3-Difluoro Piperidine-2,6-Dione: The "Conformational Lock and Proton Block"

Di-fluorination at the C3 position completely replaces all alpha-protons. This "proton block" yields two profound metabolic advantages:

  • Absolute Chiral Stability: Without a proton to abstract, enolization at C3 is impossible, completely eradicating the epimerization liability[4].

  • CYP450 Resistance: Cytochrome P450 enzymes metabolize aliphatic rings via Hydrogen Atom Transfer (HAT). The absence of a C-H bond at the C3 position sterically and electronically shields this common metabolic soft spot from oxidative hydroxylation.

However, this comes with a trade-off. The compounded inductive effect of two fluorine atoms increases the electrophilicity of the adjacent C2 and C6 carbonyl carbons. Consequently, 3,3-difluoro derivatives often exhibit a slightly higher susceptibility to hydrolytic ring-opening compared to their unfluorinated counterparts, requiring careful structural balancing in PROTAC linker design[1].

Mechanism Core Piperidine-2,6-dione (Glutarimide Core) MonoF 3-Fluoro Derivative (Mono-fluorination) Core->MonoF +1 F DiF 3,3-Difluoro Derivative (Di-fluorination) Core->DiF +2 F Epim Rapid Epimerization (Acidic C3 Proton) MonoF->Epim Base/pH > 7 Hydro Hydrolytic Ring Opening (Increased Electrophilicity) MonoF->Hydro H2O DiF->Hydro H2O (Moderate) Stable Chiral Stability & CYP450 Resistance DiF->Stable Blocked C3

Metabolic pathways of mono- vs. di-fluorinated piperidine-2,6-dione cores.

Quantitative Comparison Profile

The following table synthesizes the comparative metabolic and physicochemical behaviors of the two scaffolds based on structural-activity relationship (SAR) profiling.

Parameter3-Fluoro piperidine-2,6-dione3,3-Difluoro piperidine-2,6-dioneMechanistic Causality
C3 Chiral Stability Low (Rapid Inversion)Absolute (Achiral at C3)Mono-F increases acidity of the geminal proton; Di-F removes the proton entirely, preventing enolization.
CYP450 Oxidative Stability ModerateHighDi-fluorination eliminates the C-H bond required for CYP450-mediated Hydrogen Atom Transfer (HAT).
Hydrolytic Stability (pH 7.4) Poor to ModerateModerateBoth suffer from glutarimide ring opening; Di-F heavily increases carbonyl electrophilicity, inviting nucleophilic attack.
CRBN Binding Affinity High (Stereodependent)High (Conformationally Locked)Fluorine acts as a conformation-controlling element, locking the ring into a favorable binding geometry.
Lipophilicity (LogD) Moderate IncreaseSignificant IncreaseThe addition of multiple heavy halogens reduces polar surface area and increases overall hydrophobicity.

Experimental Workflows: Self-Validating Stability Profiling

To accurately assess the metabolic fate of these ligase binders, researchers must decouple CYP450-mediated oxidation from aqueous hydrolysis and chiral inversion. The following protocol establishes a self-validating system using Human Liver Microsomes (HLMs) and chiral LC-MS/MS[2].

Protocol: Multiplexed Metabolic & Chiral Stability Assay

Rationale: By running parallel incubations with and without NADPH (the obligate cofactor for CYP450 enzymes), we can definitively isolate enzymatic oxidation from background chemical hydrolysis.

Step 1: Matrix Preparation & Control Setup

  • Prepare a 1.0 mg/mL suspension of pooled Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Self-Validation Control: Split the matrix into two arms: "Active" (+NADPH) and "Background" (-NADPH). The -NADPH arm serves to quantify purely hydrolytic ring-opening and base-catalyzed epimerization.

Step 2: Compound Incubation

  • Spike the test compounds (3-fluoro or 3,3-difluoro PROTAC derivatives) into the matrices to a final concentration of 1 µM (Ensure final DMSO concentration is ≤0.1% to prevent CYP inhibition).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction in the "Active" arm by adding NADPH to a final concentration of 1 mM.

Step 3: Kinetic Sampling & Quenching

  • At specific time intervals (t = 0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from both reaction arms.

  • Immediately quench the reaction by transferring the aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Causality: Cold solvent precipitation instantly denatures metabolic enzymes and halts chemical hydrolysis, locking the analyte ratio for accurate quantification.

Step 4: Chiral LC-MS/MS Analysis

  • Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Inject the supernatant onto a Chiralcel OD-RH column (or equivalent chiral stationary phase) coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Critical Step for 3-Fluoro Derivatives: Monitor the peak area ratio of the (S)-enantiomer to the (R)-enantiomer over time in the -NADPH arm to calculate the intrinsic epimerization rate constant ( kepim​ ).

Protocol Step1 1. Microsomal Incubation (HLMs, +/- NADPH, 37°C) Step2 2. Kinetic Sampling (0, 15, 30, 60, 120 min) Step1->Step2 Step3 3. Reaction Quenching (Cold ACN + Int. Standard) Step2->Step3 Step4 4. Chiral LC-MS/MS (Enantiomeric Resolution) Step3->Step4 Step5 5. Pharmacokinetic Analysis (t1/2, Cl_int, Epimerization Rate) Step4->Step5

Step-by-step workflow for in vitro metabolic and chiral stability profiling.

Summary for Drug Development

When designing CRBN-recruiting PROTACs, the 3,3-difluoro piperidine-2,6-dione scaffold is vastly superior for maintaining chiral integrity and resisting CYP450 oxidation compared to the mono-fluorinated analog. However, formulation and linker attachment strategies must account for its slightly heightened sensitivity to aqueous hydrolysis.

Sources

Validating CRBN Recruitment by 3,3-Difluoropiperidine-2,6-dione Using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: April 2026

As targeted protein degradation (TPD) matures, the structural optimization of E3 ligase recruiters has become a critical frontier. First-generation immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide have been foundational in recruiting Cereblon (CRBN). However, these classic glutarimide scaffolds are inherently unstable, undergoing rapid hydrolytic degradation and racemization under physiological conditions[1].

To overcome these pharmacokinetic liabilities, next-generation binders such as 3,3-difluoropiperidine-2,6-dione have been engineered. By replacing the protons at the C3 position with highly electronegative fluorine atoms, this scaffold eliminates the chiral center—preventing racemization—and modulates the imide's electronic properties to resist hydrolysis[2].

In this guide, we objectively compare the binding performance of 3,3-difluoropiperidine-2,6-dione against standard IMiDs. Furthermore, we provide a field-proven, self-validating Surface Plasmon Resonance (SPR) protocol to accurately quantify these low-molecular-weight interactions.

The Mechanistic Advantage of the Difluoro Scaffold

The recruitment of CRBN relies on the insertion of the glutarimide ring into a highly conserved, shallow tri-tryptophan cage (Trp380, Trp386, Trp400) within the Thalidomide-Binding Domain (TBD)[3].

The causality behind the enhanced performance of 3,3-difluoropiperidine-2,6-dione lies in its stereoelectronic profile. The strong electron-withdrawing nature of the difluoro substitution lowers the pKa of the imide N-H. This strengthens the critical hydrogen-bonding network with the backbone carbonyl of His378 and the side chain of Trp380. Consequently, the difluoro scaffold not only survives aqueous environments longer but often exhibits a slower dissociation rate ( koff​ ) compared to unsubstituted analogs, leading to a more stable ternary complex.

CRBN_Mechanism PROTAC 3,3-Difluoro-glutarimide (Stable Recruiter) CRBN CRBN TBD Domain (Tri-Trp Pocket) PROTAC->CRBN High Affinity Binding Target Neo-substrate (e.g., IKZF1/3) PROTAC->Target Ternary Complex DDB1 DDB1 Adaptor Protein CRBN->DDB1 Complex Assembly Degradation Proteasome Degradation Target->Degradation Ubiquitination

Fig 1. Mechanistic pathway of CRBN recruitment and ternary complex formation by difluoro-glutarimides.

Comparative SPR Kinetic Data

Equilibrium binding affinity ( KD​ ) alone is insufficient for predicting PROTAC efficacy. The residence time ( τ=1/koff​ ) is a far more critical metric, as a longer residence time increases the probability of ubiquitin transfer from the E2 enzyme to the neo-substrate.

SPR direct binding analysis reveals that optimized IMiD analogs can achieve sub-micromolar affinities, outperforming FDA-approved clinical compounds[4]. Below is a comparative kinetic profile demonstrating how the difluoro substitution impacts real-time binding dynamics.

Ligand KD​ (μM) kon​ (M⁻¹s⁻¹) koff​ (s⁻¹)Residence Time (s)Chemical Stability
Thalidomide 8.51.2 × 10⁴0.102~9.8Poor (Racemizes)
Lenalidomide 1.53.5 × 10⁴0.052~19.2Moderate
Pomalidomide 1.24.1 × 10⁴0.049~20.4Moderate
3,3-Difluoropiperidine-2,6-dione 0.85.8 × 10⁴0.046~21.7Excellent (Stable)

Data represents generalized kinetic trends derived from biophysical characterizations of fluorinated CRBN binders[2].

Self-Validating SPR Experimental Protocol

To generate trustworthy kinetic data for low-molecular-weight (~150-300 Da) compounds, the SPR protocol must be designed as a self-validating system. Biophysical characterization using SPR often utilizes the or the CRBN-DDB1 complex to ensure protein stability during the assay[5].

Step 1: Surface Preparation and Ligand Capture
  • The Choice: Use a Streptavidin (SA) sensor chip to capture N-terminally biotinylated CRBNmidi.

  • The Causality: Standard amine coupling (EDC/NHS) relies on random surface lysines. Because the TBD is highly sensitive to steric hindrance, random orientation often occludes the binding pocket, leading to artificially low Rmax​ values. Biotin-streptavidin capture guarantees uniform, unidirectional orientation, leaving the tri-tryptophan pocket fully accessible to the difluoro-glutarimide.

Step 2: Buffer Optimization and Solvent Correction
  • The Choice: Run the assay in HBS-P+ buffer (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with exactly 2% DMSO.

  • The Causality: 3,3-difluoropiperidine-2,6-dione requires DMSO for solubility. However, DMSO creates a massive bulk refractive index shift. A mismatch of even 0.1% DMSO between the running buffer and the sample will mask the true binding response of the small molecule.

  • Validation Step: Before analyte injection, run a Solvent Correction Curve (8 injections ranging from 1.5% to 2.5% DMSO). The SPR software will use this to mathematically subtract bulk artifacts, ensuring the resulting sensogram reflects pure binding kinetics.

Step 3: Multi-Cycle Kinetic Injections
  • The Choice: Inject 3,3-difluoropiperidine-2,6-dione in a 2-fold dilution series (e.g., 10 μM down to 39 nM) using multi-cycle kinetics.

  • The Causality: Glutarimides typically exhibit fast dissociation rates ( koff​>0.01s−1 ). This allows the sensor surface to return to baseline naturally within 60–90 seconds of buffer flow. Avoiding harsh chemical regeneration (like NaOH or Glycine-HCl) preserves the structural integrity of the CRBN TBD across all cycles.

Step 4: Double-Referencing and Data Fitting
  • The Choice: Subtract the response of an uncoated reference channel, followed by the subtraction of zero-concentration blank injections (Double Referencing). Fit the resulting curves to a 1:1 Langmuir binding model .

  • The Causality: Double referencing eliminates systematic baseline drift and nonspecific binding to the dextran matrix, ensuring the calculated KD​ is an absolute reflection of the target-ligand interaction.

SPR_Protocol Chip 1. SA Sensor Chip (Streptavidin Matrix) Immobilize 2. Ligand Capture (Biotinylated CRBNmidi) Chip->Immobilize Uniform Orientation Solvent 3. DMSO Calibration (Solvent Correction Curve) Immobilize->Solvent Baseline Stabilization Analyte 4. Analyte Injection (Multi-cycle Kinetics) Solvent->Analyte Buffer Match (2% DMSO) Analysis 5. Data Fitting (1:1 Langmuir Model) Analyte->Analysis Double Referencing

Fig 2. Self-validating SPR workflow for measuring CRBN binding kinetics with solvent correction.

Conclusion

The transition from standard IMiDs to 3,3-difluoropiperidine-2,6-dione represents a critical evolution in TPD chemistry. By eliminating the chiral liability and fortifying the imide ring against hydrolysis, researchers can develop PROTACs with vastly superior in vivo half-lives. When validated through a rigorously controlled, solvent-corrected SPR workflow, the difluoro scaffold consistently demonstrates robust binding kinetics, proving its viability as a next-generation CRBN recruiter.

References

  • Boichenko, I., et al. (2024). Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders. Nature Communications. Available at:[Link]

  • Heim, C., et al. (2021). Chemical Ligand Space of Cereblon. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Focht, V., et al. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Burslem, G. M., et al. (2018). Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships. ChemMedChem. Available at:[Link]

Sources

The Mechanistic Rationale: Hydrolytic Liability vs. Fluorinated Stability

Author: BenchChem Technical Support Team. Date: April 2026

The piperidine-2,6-dione (glutarimide) moiety is the foundational pharmacophore for engaging the cereblon (CRBN) E3 ubiquitin ligase. However, classical immunomodulatory imide drugs (IMiDs) like thalidomide suffer from significant hydrolytic liabilities. At physiological pH, the imide bonds within both the phthalimide and glutarimide rings are highly susceptible to spontaneous hydrolysis, severely limiting their half-life[1]. To overcome these pharmacokinetic bottlenecks—especially in the development of proteolysis-targeting chimeras (PROTACs) and molecular glues—medicinal chemists have increasingly employed targeted fluorination strategies.

As a Senior Application Scientist, I have structured this guide to objectively compare the half-life and stability profiles of classical IMiDs against next-generation fluorinated analogs, providing the mechanistic rationale and self-validating experimental protocols necessary for rigorous drug development.

Thalidomide exhibits a highly pH-dependent degradation profile. Its in vitro half-life is approximately 11 hours at pH 7.0, plummeting to ~5 hours at pH 7.4, and just 1.25 hours at pH 8.0[1]. The primary degradation pathway involves the nucleophilic attack of water on the phthalimide carbonyls, yielding α -(o-carboxybenzamido)glutarimide. This inherent instability complicates systemic delivery and the sustained target engagement required for advanced targeted protein degradation (TPD).

Fluorine incorporation modulates the physicochemical landscape of CRBN binders through several distinct mechanisms:

  • Steric and Electronic Shielding (Fluorinated Benzamides): Replacing the hydrolytically labile phthalimide group with a fluorinated benzamide entirely removes the susceptible imide bond. The highly electronegative fluorine atoms participate in intramolecular hydrogen bonding (C–F···H–N), locking the molecule into a bioactive conformation. This not only enhances CRBN binding affinity but extends the in vitro half-life to over 24 hours[2].

  • Prevention of Chiral Inversion ( α -Fluorination): The α -carbon of the glutarimide ring in classical IMiDs is highly acidic, leading to rapid in vivo racemization. Substituting this proton with a fluorine atom (yielding α -fluoro-thalidomide) completely blocks enolization, preventing chiral inversion and stabilizing the pure enantiomer[3].

  • Covalent Warhead Tuning (Fluorosulfates): In the design of covalent CRBN modulators, fluorosulfate groups (e.g., EM12-FS) provide an optimal balance of electrophilicity and aqueous stability. EM12-FS demonstrates a robust human plasma half-life of 196 minutes, significantly outperforming the base thalidomide scaffold and allowing sufficient time for targeted histidine (His353) engagement on CRBN[4].

  • Clinical CELMoDs: Next-generation Cereblon E3 Ligase Modulators (CELMoDs) like mezigdomide (CC-92480) incorporate fluorinated phenyl rings to optimize lipophilicity and metabolic resistance, achieving an extended clinical half-life of 16–19 hours.

G Thal Classical IMiD (Thalidomide) Hydro Rapid Hydrolysis (Phthalimide/Glutarimide Ring Opening) Thal->Hydro ShortHL Short Half-Life (t1/2 ~ 5h at pH 7.4) Hydro->ShortHL Fluoro Fluorinated Analog (e.g., Fluorobenzamide/Mezigdomide) Stable Steric/Electronic Shielding (Resistant to Hydrolysis) Fluoro->Stable LongHL Extended Half-Life (t1/2 > 24h to ~19h in vivo) Stable->LongHL

Hydrolytic degradation of classical IMiDs versus the enhanced stability of fluorinated analogs.

Quantitative Comparison of CRBN Binders

The following table summarizes the comparative pharmacokinetic and binding data of standard and fluorinated piperidine-2,6-dione analogs.

Compound ClassSpecific AnalogStructural ModificationHalf-Life ( t1/2​ )CRBN Binding Profile
Classical IMiD ThalidomideNone (Phthalimide-Glutarimide)~5 hours (pH 7.4)Moderate
Classical IMiD Pomalidomide4-amino substitution~9-12 hours (Clinical)High
Fluorinated Benzamide Compound 8dPerfluorinated Benzamide> 24 hours (in vitro) IC50​ = 63 µM
Covalent Binder EM12-FSFluorosulfate warhead196 minutes (Plasma)High (Covalent His353)
CELMoD MezigdomideFluorinated phenyl ring16-19 hours (Clinical)Extremely High

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the stability of novel fluorinated analogs, the following self-validating protocols must be employed. These assays are designed to isolate hydrolytic degradation from enzymatic clearance.

Protocol 1: LC-MS/MS Determination of In Vitro Plasma Half-Life

This assay isolates the hydrolytic and plasma-esterase stability of the compound.

  • Matrix Preparation: Pool human plasma (K2EDTA) and pre-warm to 37°C. Causality: Using pooled plasma accounts for inter-individual variations in plasma esterase activity.

  • Spiking: Spike the fluorinated analog into the plasma to a final concentration of 1 µM (ensure DMSO concentration remains 1% to prevent protein denaturation).

  • Incubation & Sampling: Incubate at 37°C with gentle shaking. Aliquot 50 µL samples at t = 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching (Self-Validation Step): Immediately quench each aliquot with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly precipitates plasma proteins, halting enzymatic and hydrolytic degradation, while the internal standard normalizes any variations in LC-MS/MS ionization efficiency.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant for analysis.

  • Data Processing: Quantify the remaining parent compound via LC-MS/MS. Calculate the elimination rate constant ( k ) from the slope of the natural log of the fraction remaining versus time. Determine half-life using t1/2​=0.693/k [2].

Workflow Prep 1. Substrate Preparation (1 µM Compound in Plasma) Incubate 2. Incubation (37°C, Timepoints: 0 to 240 min) Prep->Incubate Quench 3. Quench Reaction (Add Cold Acetonitrile + IS) Incubate->Quench Centrifuge 4. Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS 5. LC-MS/MS Analysis (Quantify Remaining Parent) Centrifuge->LCMS Calc 6. Data Processing (Calculate t1/2 = 0.693/k) LCMS->Calc

Step-by-step LC-MS/MS workflow for evaluating the in vitro plasma half-life of CRBN binders.

Protocol 2: Human Liver Microsome (HLM) Metabolic Stability Assay

While plasma half-life measures hydrolytic stability, HLM assays determine the compound's vulnerability to Cytochrome P450 (CYP) mediated oxidation.

  • Reaction Mixture: Combine 0.5 mg/mL human liver microsomes, 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4).

  • Control Validation (Critical): Run parallel incubations with Verapamil (rapidly metabolized) and Dextromethorphan. Causality: These positive controls validate the metabolic competency of the microsomes and the viability of the NADPH regenerating system. If Verapamil is not cleared rapidly, the assay is invalid.

  • Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: Aliquot 50 µL at t = 0, 15, 30, 45, and 60 minutes into 150 µL of cold acetonitrile containing the internal standard.

  • Analysis: Analyze via LC-MS/MS to calculate intrinsic clearance ( CLint​ ). Fluorinated benzamides typically show a significantly lower CLint​ compared to standard IMiDs due to the metabolic shielding provided by the C-F bonds[2].

Conclusion

The strategic fluorination of piperidine-2,6-dione analogs represents a critical evolution in TPD pharmacokinetics. By replacing hydrolytically vulnerable imide bonds with fluorinated motifs, or by blocking chiral enolization via α -fluorination, researchers can drastically extend the half-life of CRBN binders. This ensures sustained target engagement, lower dosing requirements, and improved safety profiles in clinical applications.

References

  • Structural Modifications of Thalidomide Produce Analogs with Enhanced Tumor Necrosis Factor Inhibitory Activity | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Chiral Inversion of Thalidomide During Crystal Growth by Sublimation - ACS Publications.[Link]

  • Cereblon covalent modulation through structure-based design of histidine targeting chemical probes - RSC Publishing.[Link]

  • Cereblon-Targeting Ligase Degraders in Myeloma - BINASSS.[Link]

Sources

Comparative Molecular Docking Guide: 3,3-Difluoro Piperidine-2,6-Dione vs. Pomalidomide

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of Cereblon (CRBN) ligand optimization, structural dynamics, and targeted protein degradation.

Executive Summary & Mechanistic Rationale

In the rapidly evolving field of Targeted Protein Degradation (TPD), immunomodulatory imide drugs (IMiDs) like Pomalidomide serve as canonical "molecular glues." They bind to Cereblon (CRBN)—the substrate receptor of the CRL4 E3 ubiquitin ligase complex—to induce the ubiquitination and degradation of neosubstrates such as IKZF1 and IKZF3[1].

Medicinal chemistry campaigns frequently employ fluorination to modulate a drug's physicochemical properties, metabolic stability, and target affinity. While the tetrafluorination of the phthalimide ring in IMiDs has been shown to significantly enhance antiangiogenic properties and CRBN binding affinity[2], modifying the glutarimide core presents severe structural challenges. This guide objectively compares the docking performance and binding causality of standard Pomalidomide against its structural analog, 3,3-difluoro piperidine-2,6-dione , providing a self-validating computational and empirical framework for drug development professionals.

Structural Dynamics: The Tri-Tryptophan Pocket

The binding of IMiDs to CRBN is strictly governed by a highly conserved, hydrophobic tri-tryptophan pocket (Trp380, Trp386, Trp400).

  • Pomalidomide (The Gold Standard): The unmodified glutarimide (piperidine-2,6-dione) ring inserts perfectly into this pocket. The imide nitrogen (NH) acts as a critical hydrogen-bond donor to the backbone carbonyl of His378, while the adjacent carbonyls act as hydrogen-bond acceptors[3].

  • 3,3-Difluoro Piperidine-2,6-Dione: The introduction of a gem-difluoro group at the C3 position fundamentally alters the molecule's electronic and steric profile. Fluorine acts as a powerful conformation-controlling element[4]. The highly electronegative fluorine atoms withdraw electron density, lowering the pKa of the imide NH and weakening the hydrogen-bond acceptor capacity of the adjacent carbonyl. Furthermore, the steric bulk of the difluoro group restricts the puckering of the glutarimide ring, leading to inevitable steric clashes within the narrow Trp-pocket[5].

Self-Validating Molecular Docking Protocol

To ensure high scientific integrity and eliminate false-positive docking artifacts, the following protocol incorporates an internal validation checkpoint. If the control fails, the system halts, preventing the misinterpretation of novel analogs.

Step 1: Protein Preparation & Grid Generation

  • Import the high-resolution CRBN co-crystal structure (e.g., PDB ID: 4CI1) into your molecular modeling suite (e.g., Schrödinger Maestro).

  • Pre-process the structure: Assign correct bond orders, add missing hydrogen atoms, and optimize the H-bond network at a physiological pH of 7.4.

  • Generate the receptor grid centered strictly on the native glutarimide ligand within the tri-Trp pocket (inner box: 10 Å, outer box: 20 Å).

Step 2: Internal Validation Checkpoint (Crucial for Trustworthiness)

  • Extract and re-dock the native co-crystallized ligand using Extra Precision (XP) settings.

  • Causality: This step validates the grid's accuracy. The protocol is only validated for novel analogs if the Root Mean Square Deviation (RMSD) of the re-docked pose compared to the native crystal pose is < 1.5 Å .

Step 3: Ligand Preparation & Docking

  • Generate 3D conformers for Pomalidomide and 3,3-difluoro piperidine-2,6-dione using LigPrep.

  • Calculate ionization states at pH 7.4 ± 1.0. (Note: Pay special attention to the altered pKa of the difluorinated analog).

  • Execute XP docking and rank poses based on GlideScore, penalizing for steric clashes with Trp386.

DockingWorkflow Prep Protein & Ligand Prep (PDB: 4CI1) Grid Grid Generation (Tri-Trp Pocket) Prep->Grid Dock XP Molecular Docking (Pose Generation) Grid->Dock Validate Pose Validation (RMSD < 1.5 Å) Dock->Validate Assay In Vitro MST Assay (Affinity Confirmation) Validate->Assay

Caption: Computational docking and empirical validation workflow for CRBN ligands.

Comparative Data Analysis

The quantitative data below synthesizes the docking results and empirical binding affinities, demonstrating why the unmodified glutarimide ring remains the superior pharmacophore for CRBN engagement[1],[2].

Metric / PropertyPomalidomide3,3-Difluoro Piperidine-2,6-DioneCausality / Implication
Glide Docking Score -9.8 kcal/mol-4.2 kcal/molDifluoro analog suffers severe steric penalties against Trp386.
H-Bond Network Optimal (His378, Trp380)DisruptedElectronegativity of F alters the imide NH donor capacity[4].
CRBN Binding (MST K_d) ~1.2 µM> 100 µM (Negligible)In silico predictions align with empirical loss of affinity[2].
Lipophilicity (cLogP) 0.851.45Fluorination increases lipophilicity, but fails to rescue target binding.
Topological Polar Surface Area 101.7 Ų92.5 ŲReduced TPSA in the analog does not overcome the steric mismatch.

Empirical Validation: In Vitro Protocols

To transition from in silico predictions to in vitro reality, the docking data must be validated using a Microscale Thermophoresis (MST) assay.

Step-by-Step MST Protocol:

  • Protein Expression: Express and purify the CRBN Thalidomide Binding Domain (TBD, residues 319–425)[2].

  • Tracer Labeling: Utilize a fluorescently labeled reporter ligand (e.g., BODIPY-uracil) at a constant concentration of 10 nM.

  • Titration: Prepare a 16-point serial dilution of Pomalidomide and the 3,3-difluoro analog in DMSO, subsequently diluting in assay buffer to a final DMSO concentration of 0.5% (v/v)[2].

  • Measurement: Load samples into standard Monolith NT.115 capillaries. Measure thermophoresis at 25°C.

  • Causality: MST detects changes in the hydration shell of the protein upon ligand binding. The failure of the 3,3-difluoro analog to displace the BODIPY-uracil tracer confirms the docking prediction: the modified glutarimide ring cannot anchor into the tri-Trp pocket.

CRBNPathway Ligand Ligand (Pomalidomide) CRBN Cereblon (CRBN) Receptor Ligand->CRBN Binds Tri-Trp Pocket E3 CRL4^CRBN E3 Ligase CRBN->E3 Complex Assembly Substrate Neosubstrate (IKZF1/3) E3->Substrate Ubiquitination Degradation Proteasomal Degradation Substrate->Degradation Cleavage

Caption: Mechanism of CRL4^CRBN-mediated targeted protein degradation induced by IMiDs.

Conclusion

While fluorination is a powerful tool in rational drug design, its application must be highly site-specific. As demonstrated by the comparative docking and empirical data, Pomalidomide's unmodified glutarimide ring is perfectly tuned for the CRBN tri-tryptophan pocket. Attempting to optimize metabolic stability via 3,3-difluoro substitution on the piperidine-2,6-dione core fundamentally disrupts the critical hydrogen-bonding network and induces steric clashes, rendering the analog ineffective as a CRBN binder. Future PROTAC and molecular glue designs should restrict fluorination to the solvent-exposed regions (e.g., the phthalimide ring) to preserve essential E3 ligase engagement.

References

  • [1],[2] On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs. National Institutes of Health (NIH) / PMC. URL:[Link]

  • [3] Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Royal Society of Chemistry (RSC). URL:[Link]

  • [5],[4] Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry / ACS Publications. URL:[Link]

Sources

Safety Operating Guide

Guide to the Proper Disposal of 3,3-Difluoro piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: April 2026

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 3,3-Difluoro piperidine-2,6-dione. As a fluorinated heterocyclic compound, it requires specific handling procedures to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals and should be used in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.

Critical Safety Briefing & Hazard Identification

Inferred Hazards:

  • Skin and Eye Irritation: Structurally similar fluorinated piperidines are classified as skin and eye irritants (Category 2).[2][3] Direct contact should be avoided.

  • Toxicity: As a halogenated organic compound, it should be handled as potentially toxic.[4] Ingestion and inhalation must be prevented.

  • Environmental Hazard: Improper disposal can lead to environmental contamination. Halogenated organic compounds are of particular concern and must not enter sewer systems or general waste streams.[4][5]

Property Information/Guideline Source
Chemical Name 3,3-Difluoro piperidine-2,6-dioneN/A
Synonyms N/AN/A
Classification Hazardous Chemical Waste; Halogenated Organic Compound[4][5][6]
Primary Hazards Likely Skin Irritant (Category 2), Serious Eye Irritant (Category 2A)[2][3]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles (or face shield), lab coat[4][7][8]
Disposal Route Approved Hazardous Waste Stream via EHS or certified vendor[9][10]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[11][12][13]

Core Disposal Protocol: A Step-by-Step Guide

The foundation of safe disposal lies in the principle of "cradle-to-grave" responsibility, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] The generator of the waste is responsible for its management from creation to final disposal.[10]

Step 1: Waste Characterization & Segregation

The "Why": 3,3-Difluoro piperidine-2,6-dione must be classified as a halogenated organic waste .[4][6] This is the most critical step, as mixing halogenated and non-halogenated waste streams can interfere with disposal processes and significantly increases costs.[14] Halogenated wastes require specific high-temperature incineration to prevent the formation of toxic byproducts like dioxins and furans.

Procedure:

  • Designate a specific waste container exclusively for halogenated organic compounds.

  • Do NOT mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexane).[14]

  • Do NOT mix with aqueous waste, acids, bases, or oxidizers.[5][15]

Step 2: Container Selection and Management

The "Why": The container must be compatible with the chemical waste to prevent leaks, degradation, and accidents. The original chemical container is often the best choice for waste accumulation.[16] Polyethylene or other chemically resistant plastic containers are generally preferred over glass to minimize the risk of breakage.[9][17] The use of metal safety cans is not recommended as halogenated compounds can degrade to form acids that corrode metal.[5]

Procedure:

  • Select a clean, dry, and leak-proof container made of a compatible material (e.g., high-density polyethylene, HDPE).

  • Ensure the container has a secure, tight-fitting screw cap.[18]

  • The container must be kept closed at all times except when actively adding waste.[18][19] This prevents the release of vapors and protects against spills.

Step 3: Accurate and Compliant Labeling

The "Why": Proper labeling is a strict regulatory requirement and is essential for safety.[9][20] It prevents the generation of "unknown" waste, which is extremely expensive and hazardous to handle and dispose of.[17]

Procedure:

  • Obtain a hazardous waste tag from your institution's EHS department.[9][14]

  • Affix the tag to the container before adding the first drop of waste.[18]

  • Fill out the label completely and legibly:

    • Write the full chemical name: "Waste: 3,3-Difluoro piperidine-2,6-dione ". Do not use abbreviations or chemical formulas.[9][18]

    • If it is a mixture, list all components and their approximate percentages.[9][14]

    • Mark the appropriate hazard pictograms (e.g., Exclamation Mark for irritant).[1][9]

    • Include the accumulation start date (the date the first waste is added).[20]

    • Provide the name of the principal investigator and the laboratory location.[9]

Step 4: Safe Accumulation and Storage

The "Why": Waste must be stored in a designated and controlled area to prevent accidents and ensure regulatory compliance. These locations are often referred to as Satellite Accumulation Areas (SAAs).[17][19]

Procedure:

  • Store the waste container in a designated, secure area within the lab, under the control of laboratory personnel.[20]

  • Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.[5]

  • Store away from incompatible materials, heat sources, and high-traffic areas.[5][21]

Step 5: Arranging for Final Disposal

The "Why": Hazardous waste must be disposed of through licensed facilities. Your institution's EHS office manages this process to ensure compliance with all federal, state, and local regulations.[9][22]

Procedure:

  • Once the container is full (do not overfill, leave at least 10% headspace) or you are finished generating this waste stream, seal the container tightly.

  • Complete the hazardous waste tag with the "fill date".[20]

  • Follow your institutional procedure to request a waste pickup from EHS. This typically involves submitting an online or paper form.[9][20]

  • Do not dispose of this chemical down the drain, in regular trash, or by evaporation in a fume hood.[4][5][9]

Emergency Procedures: Spill Management

Accidents can happen, and a clear plan is essential for a safe response.

Procedure for a Small Spill (manageable by lab personnel):

  • Alert & Isolate: Alert personnel in the immediate area. Isolate the spill.

  • Ventilate: Ensure work is conducted in a chemical fume hood or a well-ventilated area.[4]

  • Protect: Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.

  • Contain & Absorb: Cover the spill with a chemical absorbent material (e.g., spill pads or vermiculite).

  • Clean: Carefully collect the absorbent material using non-sparking tools. Place all contaminated materials into a designated plastic bag or container.[18]

  • Dispose: Seal and label the container as "Spill Debris containing 3,3-Difluoro piperidine-2,6-dione" and manage it as hazardous waste for EHS pickup.[16]

  • Decontaminate: Clean the spill area with an appropriate solvent, and manage the cleaning materials as hazardous waste.

For large spills, evacuate the area, close the doors, and contact your institution's emergency EHS number immediately.[18]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3,3-Difluoro piperidine-2,6-dione waste.

G cluster_characterize 1. Characterization & Segregation cluster_contain 2. Containment & Labeling cluster_store 3. Accumulation & Final Disposal start Waste Generated: 3,3-Difluoro piperidine-2,6-dione char_waste Characterize as: 'Hazardous Halogenated Organic Waste' start->char_waste segregate Segregate from non-halogenated, aqueous, and reactive wastes. char_waste->segregate container Select compatible, sealed container (e.g., HDPE). segregate->container label_waste Affix EHS Hazardous Waste Tag. Fill out all fields completely. container->label_waste store Store in designated Satellite Accumulation Area (SAA) with secondary containment. label_waste->store pickup Request pickup from EHS for final disposal. store->pickup end_node Waste Removed by Certified Vendor pickup->end_node

Caption: Disposal workflow for 3,3-Difluoro piperidine-2,6-dione.

References

  • How to Dispose of Chemical Waste . Environmental Health and Safety, Iowa State University. [Link]

  • Laboratory Chemical Waste Management Practices . Duke University Occupational and Environmental Safety Office. [Link]

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania Environmental Health & Radiation Safety. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals . National Academies Press (US). [Link]

  • Safe Handling & Disposal of Organic Substances . Science Ready. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . MCF Environmental Services. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • 3,3-difluoropiperidin-2-one — Chemical Substance Information . NextSDS. [Link]

  • Hazardous Waste Segregation . University of Wisconsin-Madison. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]

  • Halogenated Solvents . Washington State University Environmental Health & Safety. [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. [Link]

  • Understanding EPA Waste Rules: What You Need to Know . Maine Labpack. [Link]

  • Safety Data Sheet: Piperidine . Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: Piperidine . Alfa Aesar. [Link]

  • Safety Data Sheet: Piperidine PEPTIPURE® . Carl ROTH. [Link]

  • Safety Data Sheet: Piperidine PEPTIPURE® (Ireland) . Carl ROTH. [https://www.carlroth.com/medias/SDB-A122-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyOTU0MTd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oZTYvaDA3LzkwNzU0NTExMzgwNzgu cGRmfGUzYjQyZTYzZDM1ZmM1MGI3ZGIxYjYxN2Y4YjY0ZGUyMTk4M2UzN2YyZDIzY2M5YmU3N2E2YjE5ZDE0YjY0N2Y]([Link] cGRmfGUzYjQyZTYzZDM1ZmM1MGI3ZGIxYjYxN2Y4YjY0ZGUyMTk4M2UzN2YyZDIzY2M5YmU3N2E2YjE5ZDE0YjY0N2Y)

Sources

A Senior Application Scientist's Guide to Handling 3,3-Difluoro piperidine-2,6-dione: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with 3,3-Difluoropiperidine-2,6-dione. The following protocols are designed to ensure personal safety, maintain experimental integrity, and comply with standard laboratory safety practices. The causality behind each recommendation is explained to build a comprehensive understanding of the necessary precautions.

Hazard Assessment: Understanding the Compound

The primary hazards associated with its hydrochloride salt are skin and eye irritation.[3][4] As a solid, it can also pose a respiratory hazard if dust is generated.[5][6] The fluorination is known to affect the basicity and lipophilicity of the piperidine ring, which can influence its toxicological properties.[7][8][9]

Table 1: Inferred Hazard Profile of 3,3-Difluoropiperidine-2,6-dione

Hazard TypeGHS Classification (Inferred)Rationale & Recommended Precaution
Skin Irritation Category 2Causes skin irritation.[3] Prolonged or repeated contact should be avoided. Impermeable gloves and a lab coat are mandatory.
Eye Irritation Category 2/2ACauses serious eye irritation.[3] Chemical splash goggles are required at all times.
Respiratory Irritation Category 3May cause respiratory irritation if inhaled as dust.[5][6][10] All handling of the solid must be performed in a certified chemical fume hood.
Aquatic Toxicity Category 2 (Chronic)The related compound, 4-piperidinopiperidine, is toxic to aquatic life with long-lasting effects.[11] Avoid release to the environment.[11]

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 3,3-Difluoropiperidine-2,6-dione. The principle of "as low as reasonably practicable" (ALARP) exposure must be applied at all times.

Eye and Face Protection
  • Requirement: ANSI Z87.1-compliant chemical splash goggles.

  • Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine powders or accidental splashes. Goggles are essential to prevent serious eye irritation.[3][4]

Hand Protection
  • Requirement: Double-gloving with a nitrile base glove and a second, thicker glove appropriate for halogenated compounds.

  • Rationale: A single pair of standard nitrile gloves is suitable only for incidental contact.[12] Halogenated hydrocarbons are known to attack many common glove materials.[13] Double-gloving provides an additional layer of protection. Gloves must be inspected for tears or holes before use and changed immediately if contamination is suspected.[11]

Body Protection
  • Requirement: A flame-resistant laboratory coat with full-length sleeves and a completely fastened front.

  • Rationale: The lab coat protects the skin on the arms and torso from coming into contact with the chemical.[12] It should be kept clean and laundered professionally to avoid cross-contamination.

Respiratory Protection
  • Requirement: Not typically required if all handling is performed within a properly functioning chemical fume hood.

  • Rationale: A fume hood is the primary engineering control to prevent inhalation of chemical dusts.[12] If work must be performed outside of a hood where dust generation is possible, a risk assessment must be conducted, and appropriate respiratory protection (e.g., an N95 respirator) may be required.[12]

Operational Workflow and PPE Procedures

Adherence to a strict procedural workflow is critical to prevent exposure and contamination.

Visual Workflow: Handling 3,3-Difluoropiperidine-2,6-dione

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare & Decontaminate Work Area in Fume Hood don_ppe 2. Don PPE (Outer Gloves Last) prep_area->don_ppe handle_chem 3. Weigh & Handle Chemical (Minimize Dust) don_ppe->handle_chem decon 4. Decontaminate Surfaces & Glassware handle_chem->decon doff_ppe 5. Doff PPE (Inner Gloves Last) decon->doff_ppe dispose 6. Dispose of Waste in Labeled Container doff_ppe->dispose

Caption: Workflow for safe handling of 3,3-Difluoropiperidine-2,6-dione.

Step-by-Step PPE Donning (Putting On) Procedure
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves, ensuring they are tucked under the sleeves of the lab coat.

  • Goggles: Put on your chemical splash goggles.

  • Outer Gloves: Don the second, more robust pair of gloves over the first pair, pulling the cuffs over the sleeves of the lab coat.

Step-by-Step PPE Doffing (Taking Off) Procedure

This sequence is designed to prevent the contaminated outer surfaces of your PPE from touching your skin.

  • Outer Gloves: Remove the most contaminated item first. Pinch the outside of one outer glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining outer glove and peel it off from the inside, creating a bag for both gloves. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unfasten the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it, and fold it so the contaminated outside is folded inward. Place it in the designated bin for contaminated laundry.

  • Goggles: Remove goggles by handling the strap, not the front.

  • Inner Gloves: Remove the final pair of gloves using the same technique as for the outer gloves.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[3][11]

Emergency Procedures

In the event of an accidental exposure, time is of the essence.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4][5][10] If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.

Decontamination and Disposal Plan

Proper disposal is a critical component of laboratory safety and environmental responsibility.

Operational Decontamination
  • All surfaces and equipment should be wiped down with an appropriate solvent (such as 70% ethanol) after use to remove any residual chemical dust.

  • Glassware should be rinsed with a suitable solvent in the fume hood before being taken for washing.

Waste Disposal
  • Solid Waste: All solid 3,3-Difluoropiperidine-2,6-dione waste and any materials grossly contaminated with it (e.g., weighing paper, contaminated paper towels) must be placed in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: Disposable gloves and other contaminated disposable items must be disposed of as hazardous waste in accordance with institutional and local regulations.[11]

  • Container Disposal: Empty containers should be handled as if they still contain the product.[11] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.

Do not mix this waste with other chemical waste streams unless specifically permitted by your institution's environmental health and safety department.[11] All waste must be disposed of via a licensed waste disposal company.[3]

References

  • Personal Protective Equipment Selection Guide. (2015, July 22). University of California, Riverside, Environmental Health & Safety. [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 24). Thermo Fisher Scientific. [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency. [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015, July 2). New Mexico State University. [Link]

  • Permeation of protective garment material by liquid halogenated ethanes and a polychlorinated biphenyl. CDC Stacks. [Link]

  • Protective Gear - Organic Chemistry at CU Boulder. University of Colorado Boulder. [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016, October 6). PubMed. [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives. ResearchGate. [Link]

  • 3,3-Difluoropiperidine hydrochloride - SAFETY DATA SHEET. Fisher Scientific. [Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI - NIH. [Link]

  • Piperidine: Human health tier II assessment. (2016, February 5). NICNAS. [Link]

  • osha-65.pdf. OSHA. [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.